Magnesium, chloro(4-methoxybutyl)-
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
634590-61-7 |
|---|---|
Molecular Formula |
C5H11ClMgO |
Molecular Weight |
146.90 g/mol |
IUPAC Name |
magnesium;1-methoxybutane;chloride |
InChI |
InChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
KERSTKMRGUUNIJ-UHFFFAOYSA-M |
Canonical SMILES |
COCCC[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Magnesium, chloro(4-methoxybutyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium, chloro(4-methoxybutyl)-, also known as 4-methoxybutylmagnesium chloride, is a Grignard reagent with the chemical formula C5H11ClMgO.[1] As a member of the organomagnesium halide class of compounds, it serves as a potent nucleophile and a strong base, making it a valuable tool in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and handling, and its applications in the construction of complex organic molecules, particularly within the context of pharmaceutical research and development. While specific experimental data for this particular reagent is limited in publicly available literature, this document extrapolates from the well-established chemistry of Grignard reagents to provide a thorough and practical resource.
Chemical and Physical Properties
Magnesium, chloro(4-methoxybutyl)- is typically not isolated as a pure solid. Instead, it is prepared and used as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF).[2] The commercially available form is often a 2.0 M solution in THF, appearing as a dark brown colored liquid.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H11ClMgO | |
| Molecular Weight | 146.90 g/mol | |
| CAS Number | 86134-03-8, 634590-61-7 | |
| Appearance | Typically a dark brown solution in THF | |
| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) | General knowledge |
Structural Information
| Descriptor | Value | Source(s) |
| IUPAC Name | magnesium;1-methoxybutane;chloride | [1] |
| SMILES | COCCC[CH2-].[Mg+2].[Cl-] | [1] |
| InChI | InChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | [1] |
Synthesis and Handling
Synthesis of Magnesium, chloro(4-methoxybutyl)-
The synthesis of Magnesium, chloro(4-methoxybutyl)- follows the general procedure for preparing Grignard reagents. This involves the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.
Experimental Protocol: General Synthesis of a Grignard Reagent
Materials:
-
1-chloro-4-methoxybutane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Round-bottom flask with a reflux condenser and an addition funnel, all flame-dried.
Procedure:
-
Preparation: Place magnesium turnings in the flame-dried round-bottom flask under a positive pressure of inert gas.
-
Initiation: Add a small crystal of iodine to the flask. Gently heat the flask with a heat gun until iodine vapor is observed, which helps to activate the magnesium surface.
-
Solvent Addition: Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Reagent Addition: Dissolve 1-chloro-4-methoxybutane in anhydrous THF in the addition funnel. Add a small portion of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction is indicated by a gentle bubbling and a change in the color of the solution. If the reaction does not start, gentle warming may be necessary.
-
Reaction Maintenance: Once the reaction has initiated, add the remaining 1-chloro-4-methoxybutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting dark brown solution is the Grignard reagent, Magnesium, chloro(4-methoxybutyl)-.
Diagram of Synthesis Workflow:
Handling and Storage
Magnesium, chloro(4-methoxybutyl)- is highly reactive and requires careful handling.
-
Moisture and Air Sensitivity: Grignard reagents react exothermically with protic solvents (e.g., water, alcohols) and with oxygen. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
-
Storage: Store solutions of Magnesium, chloro(4-methoxybutyl)- in a tightly sealed container under an inert atmosphere, typically in a refrigerator or a cool, dry place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling Grignard reagents.
Applications in Organic Synthesis
The primary application of Magnesium, chloro(4-methoxybutyl)- is as a Grignard reagent, a powerful tool for the formation of carbon-carbon bonds. The 4-methoxybutyl group acts as a nucleophilic carbanion, reacting with a wide range of electrophiles.
General Reaction Scheme:
The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This allows it to attack electrophilic centers.
Diagram of General Grignard Reaction Pathway:
Potential Applications in Drug Development:
The 4-methoxybutyl moiety can be introduced into a molecule using this Grignard reagent. This is particularly useful in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The methoxy group can serve as a handle for further functionalization or can influence the pharmacokinetic properties of the final compound. While specific examples of its use in the synthesis of marketed drugs are not readily found in public literature, its utility can be inferred from the general importance of Grignard reagents in medicinal chemistry for the construction of carbon skeletons.
Biological Activity and Signaling Pathways
Magnesium, chloro(4-methoxybutyl)- is a synthetic reagent and is not expected to have any direct biological activity or be involved in biological signaling pathways. Its high reactivity with water would lead to its immediate decomposition in a biological environment. The purpose of this compound is strictly as a building block in a controlled synthetic setting.
Safety Information
-
Hazards: Magnesium, chloro(4-methoxybutyl)- is a flammable liquid and reacts violently with water. It can cause skin burns and eye damage.
-
Fire Extinguishing: Do NOT use water. Use dry powder, sand, or a Class D fire extinguisher.
-
Spill Cleanup: In case of a spill, eliminate all ignition sources and cover the spill with dry sand or another inert absorbent material.
-
Disposal: Unused Grignard reagent should be quenched by slow addition to a stirred solution of a proton source, such as isopropanol, in an inert solvent like toluene, followed by an aqueous workup.
Conclusion
Magnesium, chloro(4-methoxybutyl)- is a valuable, albeit highly reactive, Grignard reagent for the introduction of a 4-methoxybutyl group in organic synthesis. While detailed experimental data for this specific compound is scarce, a thorough understanding of the general principles of Grignard chemistry allows for its effective and safe use in the laboratory. Its potential for constructing complex molecular architectures makes it a relevant tool for researchers in drug discovery and development. Careful adherence to anhydrous and inert reaction conditions is paramount for successful and safe application.
References
An In-depth Technical Guide to (4-methoxybutyl)magnesium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-methoxybutyl)magnesium chloride, a Grignard reagent with potential applications in organic synthesis. The document details its chemical structure, physicochemical properties, and provides a generalized experimental protocol for its synthesis. Furthermore, it explores the typical reactivity of Grignard reagents, offering insights into the potential synthetic applications of (4-methoxybutyl)magnesium chloride. Safety and handling precautions are also discussed. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages established knowledge of Grignard reagents to provide a thorough and practical resource.
Introduction
(4-methoxybutyl)magnesium chloride is an organomagnesium compound, classified as a Grignard reagent. These reagents are characterized by a carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, making them potent nucleophiles and strong bases. This inherent reactivity allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. The presence of a methoxy group in the alkyl chain of (4-methoxybutyl)magnesium chloride offers a site for potential further functionalization or can influence the reagent's solubility and reactivity profile. This guide aims to provide a detailed technical resource on the structure, properties, and potential applications of this versatile reagent.
Structure and Properties
The chemical structure of (4-methoxybutyl)magnesium chloride is characterized by a butyl chain with a methoxy group at the 4-position, bonded to a magnesium chloride moiety.
Chemical Structure:
Caption: Chemical structure of (4-methoxybutyl)magnesium chloride.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁ClMgO | [1][2] |
| Molecular Weight | 146.90 g/mol | [1][2] |
| Appearance | Dark brown colored liquid (as a 2.0 M solution in THF) | [2] |
| CAS Number | 634590-61-7 | [1][2] |
| InChI | InChI=1S/C5H11O.ClH.Mg/c1-6-5-3-2-4-7;;/h4H2,2-3,5H2,1H3;1H;/q-1;;+2/p-1 | [1] |
| SMILES | COCCCC[Mg]Cl | [1] |
Experimental Protocols
Synthesis of (4-methoxybutyl)magnesium chloride
A specific, peer-reviewed experimental protocol for the synthesis of (4-methoxybutyl)magnesium chloride is not available in the surveyed literature. However, it can be prepared by the reaction of 1-chloro-4-methoxybutane with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF), under anhydrous conditions. The following is a generalized procedure based on standard methods for Grignard reagent preparation.
Reaction Scheme:
Caption: Synthesis of (4-methoxybutyl)magnesium chloride.
Materials:
-
1-chloro-4-methoxybutane
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line
Procedure:
-
Preparation of Apparatus: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure a moisture-free environment.
-
Initiation of Reaction: Place magnesium turnings in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface. The flask is gently heated under a stream of inert gas.
-
Addition of Reactants: Add anhydrous THF to the flask to cover the magnesium. A small amount of 1-chloro-4-methoxybutane is added via the dropping funnel. The reaction is initiated, which is often indicated by a slight exotherm, bubbling, and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Maintaining the Reaction: Once the reaction has initiated, the remaining 1-chloro-4-methoxybutane, diluted with anhydrous THF, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion and Storage: After the addition is complete, the mixture is stirred and may be gently heated to ensure complete reaction. The resulting dark brown solution is the Grignard reagent, which should be used immediately or stored under an inert atmosphere.
Determination of Grignard Reagent Concentration
The concentration of the prepared Grignard reagent solution should be determined before use. A common method is titration.
Workflow for Titration:
Caption: Workflow for determining Grignard reagent concentration.
Reactivity and Applications
(4-methoxybutyl)magnesium chloride, as a Grignard reagent, is a strong nucleophile and a strong base. Its reactivity is centered around the nucleophilic attack of the carbanion on electrophilic centers.
Reactions with Carbonyl Compounds
Grignard reagents readily react with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
General Reaction Pathway:
Caption: General reaction of a Grignard reagent with a carbonyl compound.
Reactions with Esters and Acid Chlorides
With esters and acid chlorides, Grignard reagents typically add twice to yield tertiary alcohols, with a ketone as an intermediate.
Cross-Coupling Reactions
In the presence of a suitable catalyst (e.g., iron, palladium, or nickel complexes), Grignard reagents can participate in cross-coupling reactions with organic halides to form new carbon-carbon bonds. This allows for the formation of more complex molecular skeletons.
Safety and Handling
(4-methoxybutyl)magnesium chloride is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
Safety Precautions:
-
Anhydrous Conditions: Grignard reagents react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Fire Hazard: The solvent, typically THF, is highly flammable. Work in a well-ventilated fume hood, and keep away from ignition sources.
-
Corrosive: Grignard reagents are corrosive and can cause severe skin and eye burns. Handle with care and have appropriate spill-cleanup materials readily available.
Handling and Storage Logical Flow:
Caption: Logical flow for safe handling and storage.
Conclusion
(4-methoxybutyl)magnesium chloride is a potentially valuable Grignard reagent for organic synthesis. While specific experimental data for this compound is limited in the public domain, its reactivity can be inferred from the well-established chemistry of Grignard reagents. This guide provides a foundational understanding of its structure, properties, and potential applications, along with essential safety and handling information. Further research into the specific reaction kinetics, selectivity, and applications of this reagent would be beneficial for the scientific community.
References
Synthesis of 4-methoxybutylmagnesium chloride from 1-chloro-4-methoxybutane.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-methoxybutylmagnesium chloride from 1-chloro-4-methoxybutane. This Grignard reagent is a valuable intermediate in organic synthesis, allowing for the introduction of the 4-methoxybutyl group in the development of novel chemical entities. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, a summary of key reaction parameters, and a discussion of critical process considerations.
Core Synthesis Parameters
The successful synthesis of 4-methoxybutylmagnesium chloride is contingent on careful control of reaction conditions to maximize yield and minimize side products. The following table summarizes the key quantitative data derived from a representative literature procedure.
| Parameter | Value/Condition | Source |
| Starting Material | 1-chloro-4-methoxybutane | [1] |
| Reagent | Magnesium turnings | [1] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) and Toluene | [1] |
| Initiator | Bromoethane | [1] |
| Reaction Temperature | Initiation: 45-50°C; Addition: Reflux | [1] |
| Reaction Time | 3-5 hours for addition, followed by 60 minutes at reflux | [1] |
| Purity of Starting Material | 1-chloro-4-methoxybutane with <0.5% dimethylsulfite | [1] |
| Appearance of Product | Dark brown colored liquid | [2] |
| Molecular Formula | C5H11ClMgO | [2] |
| Molecular Weight | 146.90 g/mol | [2] |
| CAS Number | 634590-61-7 | [2] |
Experimental Protocol
The following protocol is adapted from a documented industrial synthesis and provides a robust method for the preparation of 4-methoxybutylmagnesium chloride.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.
Materials:
-
1-chloro-4-methoxybutane (high purity, <0.5% dimethylsulfite)
-
Magnesium turnings
-
2-Methyltetrahydrofuran (anhydrous)
-
Toluene (anhydrous)
-
Bromoethane (initiator)
-
Suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel
Procedure:
-
Initiation: In a suitable reactor, suspend magnesium turnings (74.0 moles) in 2-methyltetrahydrofuran (7.2 L). Under a nitrogen atmosphere and with stirring, initiate the Grignard reaction by adding bromoethane (7.5 g) at a temperature of 45-50°C. The onset of the reaction is typically indicated by a gentle reflux or a noticeable exotherm.
-
Addition of Alkyl Halide: Prepare a solution of 1-chloro-4-methoxybutane (73.4 moles) in toluene (5.6 L). Once the Grignard reaction has been successfully initiated, add the 1-chloro-4-methoxybutane solution to the reaction mixture over 3-5 hours. The rate of addition should be controlled to maintain a steady reflux.
-
Completion of Reaction: After the addition is complete, heat the reaction mixture at reflux for an additional 60 minutes to ensure complete conversion.
-
Storage and Use: The resulting solution of 4-methoxybutylmagnesium chloride is typically used directly in subsequent synthetic steps. The concentration of the Grignard reagent can be determined by standard titration methods before use.
Critical Considerations and Side Reactions
The synthesis of Grignard reagents requires meticulous attention to detail to avoid common pitfalls that can lead to low yields or reaction failure.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water.[3] All glassware must be thoroughly dried, and anhydrous solvents are essential. The presence of moisture will quench the Grignard reagent, forming 1-methoxybutane.
-
Initiation: The formation of Grignard reagents often has an induction period.[4] The use of initiators like bromoethane, iodine, or 1,2-dibromoethane is crucial for activating the magnesium surface.[1]
-
Purity of Starting Material: The purity of the 1-chloro-4-methoxybutane is critical. Impurities such as dimethylsulfite can inhibit the formation of the Grignard reagent.[1]
-
Solvent System: Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran are necessary to stabilize the Grignard reagent through coordination.[4][5] The use of a co-solvent like toluene can be advantageous for industrial-scale processes.[1]
-
Side Reactions: A potential side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer (1,8-dimethoxyoctane). This can be minimized by slow addition of the alkyl halide to maintain a low concentration in the reaction mixture.
Characterization and Quantitative Analysis
-
Quantitative Analysis: The concentration of the prepared Grignard reagent should be determined prior to its use in subsequent reactions. This is typically achieved through titration with a standard solution of a protic acid (e.g., HCl) using an indicator such as phenolphthalein. Alternatively, methods involving titration against iodine or the use of a known amount of a ketone followed by gas chromatographic analysis of the unreacted ketone can be employed.
-
Spectroscopic Characterization:
-
¹H NMR Spectroscopy: Due to the complexity of the Schlenk equilibrium and the paramagnetic nature of magnesium, obtaining high-resolution NMR spectra of Grignard reagents can be challenging.[6] However, ¹H NMR can be used to confirm the disappearance of the starting material, 1-chloro-4-methoxybutane. The characteristic signals of the methoxy group and the methylene protons in the starting material would be expected to shift upon formation of the Grignard reagent.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the C-Cl stretching vibration of the starting material.
-
Synthesis Workflow and Logic
The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of 4-methoxybutylmagnesium chloride.
Caption: Signaling pathway of the Grignard reaction.
Caption: Experimental workflow for synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. novaphene.com [novaphene.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. leah4sci.com [leah4sci.com]
- 6. Direct nuclear magnetic resonance observation of Me2Mg and MeMgBr in a diethyl ether solution of methylmagnesium bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of (4-methoxybutyl)magnesium chloride: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic characteristics and a practical synthetic protocol for (4-methoxybutyl)magnesium chloride. Given the limited availability of published experimental spectra for this specific Grignard reagent, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The information herein is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (4-methoxybutyl)magnesium chloride. These predictions are based on the analysis of its molecular structure and comparison with analogous organometallic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Mg-CH₂ -CH₂-CH₂-CH₂-OCH₃ | 0.5 - 1.0 | Triplet (t) | 2H |
| Mg-CH₂-CH₂ -CH₂-CH₂-OCH₃ | 1.6 - 1.8 | Multiplet (m) | 2H |
| Mg-CH₂-CH₂-CH₂ -CH₂-OCH₃ | 1.4 - 1.6 | Multiplet (m) | 2H |
| Mg-CH₂-CH₂-CH₂-CH₂ -OCH₃ | 3.3 - 3.5 | Triplet (t) | 2H |
| Mg-CH₂-CH₂-CH₂-CH₂-OCH₃ | 3.2 - 3.4 | Singlet (s) | 3H |
Note: The chemical shifts of protons on carbons close to the magnesium atom are significantly shielded (shifted to lower ppm values) due to the electropositive nature of magnesium.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Mg-CH₂ -CH₂-CH₂-CH₂-OCH₃ | 10 - 20 |
| Mg-CH₂-CH₂ -CH₂-CH₂-OCH₃ | 30 - 40 |
| Mg-CH₂-CH₂-CH₂ -CH₂-OCH₃ | 25 - 35 |
| Mg-CH₂-CH₂-CH₂-CH₂ -OCH₃ | 70 - 80 |
| Mg-CH₂-CH₂-CH₂-CH₂-OCH₃ | 55 - 65 |
Note: The carbon atom directly bonded to magnesium (C-Mg) is expected to be the most shielded in the alkyl chain.
Table 3: Predicted IR Absorption Data
| Bond | Predicted Frequency (cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2850 - 2960 | Strong |
| C-O stretch | 1070 - 1150 | Strong |
| C-Mg stretch | 400 - 600 | Medium to Weak |
Experimental Protocols
The following is a detailed protocol for the synthesis and spectroscopic analysis of (4-methoxybutyl)magnesium chloride, adapted from established procedures for the preparation of Grignard reagents.
Synthesis of (4-methoxybutyl)magnesium chloride
Materials:
-
Magnesium turnings
-
1-chloro-4-methoxybutane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Preparation: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Initiation: Magnesium turnings are placed in the flask. A single crystal of iodine is added to activate the magnesium surface. The flask is gently heated under nitrogen until the purple iodine vapor is observed.
-
Reagent Addition: Anhydrous THF is added to the flask to cover the magnesium turnings. A solution of 1-chloro-4-methoxybutane in anhydrous THF is prepared and added to the dropping funnel.
-
Reaction: A small portion of the 1-chloro-4-methoxybutane solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and the appearance of a gray, cloudy solution. The remaining 1-chloro-4-methoxybutane solution is then added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature or with gentle heating until the magnesium is consumed. The resulting dark gray to brown solution is the Grignard reagent, (4-methoxybutyl)magnesium chloride in THF.
Spectroscopic Analysis
Sample Preparation: All samples for spectroscopic analysis must be prepared under an inert atmosphere to prevent quenching of the Grignard reagent by moisture or oxygen.
-
NMR Spectroscopy: An aliquot of the Grignard solution is transferred to a dry NMR tube under nitrogen. Anhydrous deuterated solvent (e.g., THF-d₈) is used.
-
IR Spectroscopy: A sample of the solution is analyzed using a liquid-cell FT-IR spectrometer. The cell must be thoroughly dried and purged with nitrogen before introducing the sample.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic data for the characterization of (4-methoxybutyl)magnesium chloride.
Caption: Synthesis workflow for (4-methoxybutyl)magnesium chloride.
Formation of 4-Methoxybutylmagnesium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxybutylmagnesium Chloride, a valuable Grignard reagent in organic synthesis. This document outlines the core principles of its formation, detailed experimental protocols, potential side reactions, and safety considerations, presenting a thorough resource for its effective preparation and use.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and widely utilized classes of reagents in synthetic organic chemistry. Their ability to form carbon-carbon bonds makes them indispensable tools for the construction of complex molecular architectures. 4-Methoxybutylmagnesium chloride, in particular, serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and specialty chemicals. Its formation involves the reaction of 4-methoxybutyl chloride with magnesium metal in an ethereal solvent. The presence of the methoxy group introduces a potential for intramolecular interactions and side reactions that necessitate careful control of reaction conditions.
The Grignard Reaction: Core Principles
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond. This reaction transforms an electrophilic carbon in the alkyl halide into a nucleophilic one in the organomagnesium compound. The reaction is typically carried out in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[1][2][3]
The general mechanism involves the transfer of an electron from the magnesium metal to the alkyl halide, leading to the formation of a radical anion, which then fragments to form an alkyl radical and a halide ion. The alkyl radical subsequently reacts with the magnesium to form the Grignard reagent. The entire process is highly sensitive to moisture and protic solvents, which will rapidly protonate and decompose the Grignard reagent.[1][2]
Experimental Protocols
A patented industrial protocol outlines a robust method for the preparation of 4-methoxybutylmagnesium chloride.[4]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 4-Methoxybutyl chloride | C₅H₁₁ClO | 122.59 | Starting material. |
| Magnesium turnings | Mg | 24.31 | Ensure fresh, high-purity turnings. |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | Anhydrous grade. |
| Iodine (optional) | I₂ | 253.81 | For activation of magnesium. |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite), and a dropping funnel.
-
Inert atmosphere setup (e.g., nitrogen or argon gas line).
-
Heating mantle with a temperature controller.
Procedure
-
Preparation: The reaction apparatus must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation (Optional but Recommended): Place the magnesium turnings (1.8 kg) in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface. The disappearance of the purple iodine color indicates activation.
-
Initiation: Add a small portion of the 4-methoxybutyl chloride (a few milliliters) to the magnesium suspension in 2-methyltetrahydrofuran. The reaction is initiated by gentle warming. A color change and/or the evolution of gas are indicators of reaction initiation.
-
Addition: Once the reaction has started, add the remaining 4-methoxybutyl chloride (total of 9 kg) dropwise from the dropping funnel over a period of 3-5 hours. The rate of addition should be controlled to maintain a gentle reflux at a temperature of 47-49°C.[4]
-
Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a dark brown colored liquid.
-
Titration: The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid and then back-titrating the excess acid with a standard base.
Data Presentation
The following table summarizes the quantitative data from the industrial protocol for the formation of 4-methoxybutylmagnesium chloride.
| Parameter | Value | Reference |
| Starting Material | 4-Methoxybutyl chloride | [4] |
| Magnesium | 1.8 kg | [4] |
| 4-Methoxybutyl chloride | 9 kg | [4] |
| Solvent | 2-Methyltetrahydrofuran | [4] |
| Reaction Temperature | 47-49°C | [4] |
| Addition Time | 3-5 hours | [4] |
| Reported Yield | 92% | [4] |
Potential Side Reactions
Several side reactions can occur during the formation of Grignard reagents, potentially lowering the yield and purity of the desired product.
Wurtz Coupling
The most common side reaction is the Wurtz coupling, where the Grignard reagent formed reacts with the starting alkyl halide to form a dimer.
R-MgX + R-X → R-R + MgX₂
This reaction is more prevalent with less reactive alkyl halides and at higher temperatures. Slow addition of the alkyl halide and maintaining a moderate reaction temperature can help to minimize this side reaction.
Ether Cleavage
While ethers are generally used as solvents due to their ability to stabilize the Grignard reagent, under certain conditions, they can be cleaved by the Grignard reagent itself. This is particularly a concern with more reactive Grignard reagents and at elevated temperatures. The presence of the methoxy group in the substrate also raises the possibility of intramolecular or intermolecular ether cleavage, although this is less likely under the controlled conditions described.
Reaction with Impurities
Grignard reagents are highly reactive towards protic compounds. Any moisture present in the reagents or glassware will lead to the formation of the corresponding alkane, reducing the yield of the Grignard reagent.
R-MgX + H₂O → R-H + Mg(OH)X
Mandatory Visualizations
Signaling Pathway of Grignard Reagent Formation
Caption: Formation of 4-methoxybutylmagnesium chloride.
Experimental Workflow
Caption: Experimental workflow for Grignard synthesis.
Conclusion
The synthesis of 4-methoxybutylmagnesium chloride is a straightforward yet sensitive procedure that requires strict adherence to anhydrous conditions and careful temperature control to achieve high yields. The provided industrial protocol offers a reliable method for its preparation on a larger scale. Understanding the fundamental principles of Grignard reagent formation and the potential for side reactions is crucial for the successful synthesis and application of this important organometallic reagent in research and development.
References
An In-depth Technical Guide to the Discovery and History of Alkoxyalkyl Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkoxyalkyl Grignard reagents, a unique class of organomagnesium compounds, have carved a niche in organic synthesis due to the intramolecular presence of an ether functionality. This guide provides a comprehensive overview of the discovery and historical development of these valuable reagents. It delves into the pioneering work of early 20th-century chemists, including the foundational contributions of Grignard and the subsequent explorations into functionalized organometallic compounds. This document details the evolution of synthetic methodologies, from early attempts to modern, high-yield protocols. Key experimental procedures are presented with quantitative data to offer practical insights for laboratory applications. Furthermore, the influence of the alkoxy group on the formation, stability, and reactivity of these reagents is discussed, supported by spectroscopic data and mechanistic diagrams.
Introduction: The Dawn of Grignard Reagents and the Quest for Functionality
The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 revolutionized the field of organic chemistry, earning him the Nobel Prize in Chemistry in 1912.[1][2] These reagents, bearing the general formula R-Mg-X, provided a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of complex organic molecules.[3][4] The initial Grignard reagents were primarily simple alkyl and aryl magnesium halides. However, the immense synthetic potential of these organometallics spurred chemists to explore the introduction of functional groups into the Grignard reagent itself.
The presence of heteroatoms, such as oxygen in an alkoxy group, within the carbon framework of a Grignard reagent presented both a challenge and an opportunity. The challenge lay in the potential for the reagent to react with itself or for the functional group to interfere with its formation. The opportunity, however, was the creation of a bifunctional reagent capable of participating in more complex and controlled synthetic transformations.
Early Explorations and the Emergence of Alkoxyalkyl Grignard Reagents
While a definitive "discovery" paper for alkoxyalkyl Grignard reagents as a distinct class is not readily identifiable in the early 20th-century literature, their development can be traced through the broader exploration of functionalized organomagnesium compounds. Early researchers in the field of organometallic chemistry, including contemporaries of Grignard, began to investigate the compatibility of various functional groups with the Grignard reaction.
One of the key figures in the broader study of organometallic chemistry in the United States was Frank C. Whitmore . While his most cited work with Grignard reagents focused on rearrangements and reductions, his extensive research on organometallic compounds contributed to a deeper understanding of their reactivity and the potential for incorporating functional groups.
The synthesis of the first alkoxyalkyl Grignard reagents likely emerged from systematic studies on the influence of substituents on the formation and reactivity of organomagnesium halides. The primary challenge in synthesizing these reagents is the potential for the ether oxygen to interact with the magnesium center, influencing the reagent's stability and reactivity.
Synthesis of Alkoxyalkyl Grignard Reagents: Methodologies and Key Parameters
The preparation of alkoxyalkyl Grignard reagents follows the general principle of Grignard reagent synthesis: the reaction of an organic halide with magnesium metal in an ethereal solvent.[5][6] However, the presence of the alkoxy group necessitates careful control of reaction conditions to achieve high yields and prevent side reactions.
General Synthetic Protocol
The synthesis involves the slow addition of an alkoxyalkyl halide to a suspension of magnesium turnings in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).[3] The reaction is typically initiated by the addition of a small amount of an activating agent, such as iodine or 1,2-dibromoethane.[7]
Logical Workflow for the Preparation of Alkoxyalkyl Grignard Reagents:
References
- 1. US3347912A - Novel grignard reagents - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. adichemistry.com [adichemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
Stability and Handling of Chloro(4-methoxybutyl)magnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and handling of chloro(4-methoxybutyl)magnesium, a crucial Grignard reagent in organic synthesis. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary knowledge for its safe and effective use.
Core Properties
Chloro(4-methoxybutyl)magnesium, with the chemical formula C₅H₁₁ClMgO, is an organomagnesium compound valued for its role in forming carbon-carbon bonds. It is commercially available, typically as a 2.0 M solution in tetrahydrofuran (THF).
| Property | Value |
| Chemical Formula | C₅H₁₁ClMgO |
| Molecular Weight | 146.90 g/mol |
| CAS Number | 634590-61-7 |
| Appearance | Typically a gray or brownish solution |
| Standard Concentration | 2.0 M in Tetrahydrofuran (THF) |
Stability Considerations
The stability of chloro(4-methoxybutyl)magnesium is paramount for its successful application in synthesis. Like all Grignard reagents, its stability is influenced by several factors, including temperature, exposure to air and moisture, and the solvent system.
Thermal Stability
Atmospheric and Protic Sensitivity
Chloro(4-methoxybutyl)magnesium is highly reactive with atmospheric oxygen and moisture. Exposure to even trace amounts of water will lead to rapid protonolysis, quenching the Grignard reagent to form 4-methoxybutane. Similarly, reaction with oxygen can lead to the formation of the corresponding magnesium alkoxide. Therefore, it is imperative to handle this reagent under an inert atmosphere, such as dry nitrogen or argon.
Solvent Effects and the Schlenk Equilibrium
The ether solvent, typically THF, plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium center. This solvation helps to maintain the reagent in a monomeric and reactive form. However, Grignard reagents in solution exist in equilibrium, as described by the Schlenk equilibrium.
Caption: The Schlenk equilibrium for a Grignard reagent.
This equilibrium between the alkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium halide (MgX₂) can be influenced by factors such as solvent, temperature, and concentration.
Safe Handling and Storage Protocols
Strict adherence to proper handling and storage procedures is essential to maintain the quality of chloro(4-methoxybutyl)magnesium and to ensure laboratory safety.
General Handling
-
Inert Atmosphere: All manipulations of chloro(4-methoxybutyl)magnesium solutions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box.
-
Dry Glassware and Solvents: All glassware and solvents used must be scrupulously dried to prevent quenching of the reagent.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.
Storage
-
Temperature: Store containers of chloro(4-methoxybutyl)magnesium in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.
-
Container Integrity: Ensure that the container is tightly sealed to prevent exposure to air and moisture. Septum-sealed bottles are standard for this purpose.
-
Incompatible Materials: Avoid contact with water, alcohols, and other protic solvents.
Quenching and Disposal
Unused or waste chloro(4-methoxybutyl)magnesium must be quenched safely. A recommended procedure is the slow, dropwise addition of the Grignard solution to a stirred, cooled (ice bath) solution of a less reactive protic solvent, such as isopropanol, followed by a more polar solvent like ethanol, and finally water. The quenching process is highly exothermic and should be performed with extreme caution in a fume hood.
Experimental Protocols
Determination of Grignard Reagent Concentration (Titration)
The accurate concentration of the Grignard reagent solution should be determined periodically, as it can degrade over time. A common and reliable method is titration.
Protocol: Titration with Iodine and Lithium Chloride
-
Preparation of Titration Solution: In a flame-dried, nitrogen-flushed vial equipped with a magnetic stir bar, dissolve a known quantity of iodine (e.g., 100 mg) in a 0.5 M solution of lithium chloride in dry THF (e.g., 1.0 mL).
-
Titration Setup: Cool the iodine solution to 0°C in an ice bath.
-
Titration: Slowly add the chloro(4-methoxybutyl)magnesium solution dropwise from a syringe to the stirred iodine solution.
-
Endpoint: The endpoint is reached when the dark brown color of the iodine solution disappears, and the solution becomes colorless or light yellow.
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1:1 stoichiometry).
Caption: Workflow for Grignard reagent titration.
Reaction Pathways
The primary utility of chloro(4-methoxybutyl)magnesium is its reaction as a nucleophile with various electrophiles to form new carbon-carbon bonds. A general representation of this reaction is the addition to a carbonyl compound.
Caption: General pathway of a Grignard reaction with a carbonyl compound.
Conclusion
Chloro(4-methoxybutyl)magnesium is a valuable but sensitive reagent that demands careful handling and storage to ensure its efficacy and for the safety of laboratory personnel. By adhering to the principles of working under inert conditions, maintaining low storage temperatures, and regularly verifying its concentration, researchers can confidently utilize this reagent in their synthetic endeavors. The protocols and information provided in this guide serve as a foundation for the safe and effective management of chloro(4-methoxybutyl)magnesium in a research and development setting.
An In-depth Technical Guide to Pentylmagnesium Chloride (C5H11ClMgO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C5H11ClMgO represents the isomers of pentylmagnesium chloride, a class of organometallic compounds known as Grignard reagents. These reagents are pivotal in organic synthesis, serving as potent nucleophiles for the formation of carbon-carbon bonds. Their high reactivity makes them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of pentylmagnesium chloride isomers, with a focus on their relevance to drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the effective utilization of these versatile reagents.
Chemical Identity and Physical Properties
The molecular formula C5H11ClMgO most commonly refers to n-pentylmagnesium chloride or its branched isomers, such as tert-pentylmagnesium chloride. These compounds are typically not isolated as pure substances but are prepared and used as solutions in ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O). The properties of the Grignard reagent are therefore often presented for these solutions.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of a commercially available solution of n-pentylmagnesium chloride.[1]
| Property | Value |
| Molecular Formula | C5H11ClMgO |
| Linear Formula | CH3(CH2)4MgCl |
| Molecular Weight | 130.90 g/mol |
| CAS Number | 6393-56-2 |
| Appearance | Solution, typically brown to dark grey |
| Typical Concentration | 1.0 - 2.0 M in THF |
| Density (of 2.0M soln) | 0.967 g/mL at 25 °C |
| Boiling Point (of soln) | 65 °C |
| Storage Temperature | 2-8°C |
| Solubility | Reacts with water |
Synthesis and Experimental Protocols
The synthesis of pentylmagnesium chloride is achieved through the reaction of the corresponding pentyl chloride isomer with magnesium metal in an anhydrous ether solvent under an inert atmosphere. The following protocols are adapted from established procedures for analogous Grignard reagents and provide a detailed methodology for laboratory-scale synthesis.
Experimental Protocol 1: Synthesis of n-Pentylmagnesium Chloride (Adapted from Bryce-Smith and Blues)[1]
Objective: To prepare a solution of n-pentylmagnesium chloride in an ethereal solvent.
Materials:
-
Magnesium turnings
-
1-chloropentane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine to the magnesium. The iodine acts as an initiator.
-
Add a small portion of the anhydrous ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-chloropentane (1.0 equivalent) in anhydrous ether.
-
Add a small amount of the 1-chloropentane solution to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-chloropentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.
-
The resulting grey-to-brown solution is the n-pentylmagnesium chloride reagent.
Yield: Typical yields for this type of Grignard reaction are in the range of 70-80%.[1]
Experimental Protocol 2: Synthesis of tert-Pentylmagnesium Chloride (Adapted from Puntambeker and Zoellner)[3]
Objective: To prepare a solution of tert-pentylmagnesium chloride.
Materials:
-
Magnesium turnings or powder
-
tert-Pentyl chloride (2-chloro-2-methylbutane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Nitrogen gas supply
-
Three-necked round-bottom flask with mechanical stirrer, reflux condenser, and dropping funnel
Procedure:
-
Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.
-
Place magnesium (1.1 equivalents) in the reaction flask and cover with anhydrous ether.
-
Add a crystal of iodine and a small amount of tert-pentyl chloride to initiate the reaction.
-
Prepare a solution of tert-pentyl chloride (1.0 equivalent) in anhydrous ether in the dropping funnel.
-
Once initiated, add the tert-pentyl chloride solution slowly over several hours. The reaction is often less vigorous than with primary alkyl halides.
-
After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.
-
The resulting solution is tert-pentylmagnesium chloride.
Yield: Yields can vary but are generally in the range of 60-70% based on the starting alkyl halide.[2]
Experimental Protocol 3: Titration for Concentration Determination[4]
Objective: To accurately determine the molar concentration of the prepared pentylmagnesium chloride solution.
Materials:
-
Anhydrous toluene
-
sec-Butanol (standardized solution in xylene)
-
1,10-Phenanthroline
-
Dry glassware and syringes
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve a small amount of 1,10-phenanthroline in anhydrous toluene.
-
Add a precisely measured aliquot (e.g., 1.00 mL) of the pentylmagnesium chloride solution via syringe. The solution will turn a distinct color due to the formation of a complex.
-
Titrate this solution with the standardized sec-butanol solution until the color disappears.
-
The molarity of the Grignard reagent is calculated based on the volume of the titrant used.
Applications in Drug Development
Grignard reagents are fundamental in the construction of the carbon skeletons of many active pharmaceutical ingredients (APIs). They provide a reliable method for creating new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles.
For instance, tert-alkyl Grignard reagents like tert-butylmagnesium chloride (an analog of tert-pentylmagnesium chloride) are used in the synthesis of intermediates for antifungal drugs and chiral phosphorus compounds.[3]
Case Study: Synthesis of a Pheromone using Pentylmagnesium Bromide
A well-documented example that showcases the synthetic utility of a pentylmagnesium halide is the synthesis of the sex pheromone of the western hemlock looper.[4] While not a drug, this multi-step synthesis of a complex organic molecule is representative of the challenges faced in pharmaceutical synthesis.
In one key step, a tosylate intermediate is coupled with pentylmagnesium bromide (a close analog of the chloride) in the presence of a lithium tetrachlorocuprate(II) catalyst to form (S)-5-methylundec-1-ene with a reported yield of 83%.[4] This reaction demonstrates the effectiveness of pentyl Grignard reagents in forming C-C bonds with high efficiency.
Visualization of Workflows
The following diagrams, created using the DOT language, illustrate key workflows related to the synthesis and application of pentylmagnesium chloride.
Diagram 1: General Synthesis and QC Workflow
Diagram 2: Application in a Multi-step Synthesis
Spectroscopic Characterization
While publicly available, high-resolution NMR and IR spectra for pentylmagnesium chloride are scarce due to the reagent's reactive and air-sensitive nature, characterization is routinely performed using these techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic feature would be the significant upfield shift of the protons on the carbon atom bonded to magnesium (the α-carbon) due to the shielding effect of the electropositive metal. These protons would typically appear at negative delta values or very close to 0 ppm.
-
¹³C NMR: Similar to ¹H NMR, the α-carbon would be highly shielded and appear at a significantly upfield chemical shift compared to the corresponding carbon in the parent alkane.[5]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for in-line monitoring of the Grignard reaction.[6] The disappearance of the C-Cl stretching vibration from the starting pentyl chloride and the appearance of new bands associated with the C-Mg bond would indicate the progress of the reaction.
Conclusion
Pentylmagnesium chloride (C5H11ClMgO) is a powerful and versatile Grignard reagent with significant applications in organic synthesis, including the development of new pharmaceutical agents. Its ability to act as a potent carbon nucleophile allows for the efficient construction of complex molecular architectures. While its handling requires care due to its reactivity, the synthetic protocols outlined in this guide provide a robust framework for its preparation and use. The continued application of such reagents in multi-step syntheses, as illustrated in the provided workflows, underscores their enduring importance in modern drug discovery and development. Further research into the specific applications of pentylmagnesium chloride in API synthesis is warranted to fully exploit its synthetic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Magnesium, chloro(4-methoxybutyl)- in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Magnesium, chloro(4-methoxybutyl)-, a valuable Grignard reagent, in organic synthesis. The document details its preparation and application in forming carbon-carbon bonds through reactions with various electrophiles. While specific, optimized protocols for a wide range of electrophiles are not extensively documented in the literature, this guide provides a detailed, validated protocol for its reaction with nitriles and acyl chlorides, along with general methodologies for other common electrophilic partners.
Overview and Advantages
Magnesium, chloro(4-methoxybutyl)- offers the advantage of introducing a five-carbon chain terminating in a methoxy group. This ether functionality is generally stable under the basic conditions of Grignard reactions and can be carried through synthetic sequences, serving as a precursor for other functional groups or as a key structural element in the final target molecule. Its preparation from the corresponding 1-chloro-4-methoxybutane is straightforward.
Preparation of Magnesium, chloro(4-methoxybutyl)-
The Grignard reagent is typically prepared by reacting 1-chloro-4-methoxybutane with magnesium metal in an ethereal solvent.[1][2][3] The reaction requires anhydrous conditions to prevent the quenching of the highly reactive organometallic species.[4]
Experimental Protocol: Synthesis of 4-methoxybutylmagnesium chloride [1][2]
This protocol is adapted from a patented industrial process.
-
Materials:
-
Magnesium turnings (1.2-1.3 molar equivalents)
-
1-chloro-4-methoxybutane (1.1-1.2 molar equivalents)
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran or isopropyl ether)
-
Initiator (e.g., a small amount of iodine or methyl iodide)
-
-
Procedure:
-
In a dry, inert-atmosphere (e.g., nitrogen or argon) reactor, charge the magnesium turnings and the solvent.
-
Heat the mixture to distill off approximately 10% of the solvent to ensure azeotropic removal of any trace water.
-
Cool the mixture and add about 5% of the total 1-chloro-4-methoxybutane.
-
Add the initiator to start the reaction. Initiation is often indicated by a gentle reflux or a change in color.
-
Once the reaction has initiated, slowly add the remaining 1-chloro-4-methoxybutane at a rate that maintains a steady reflux, typically between 60-80 °C.
-
After the addition is complete, maintain the reaction at reflux for at least one hour to ensure complete conversion.
-
The resulting solution of 4-methoxybutylmagnesium chloride is then used in subsequent reactions.
-
Caption: Reaction pathway for Grignard reagent with an acyl chloride.
General Protocols for Other Electrophiles
The following are generalized protocols. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry for the use of 4-methoxybutylmagnesium chloride.
Reaction with Aldehydes and Ketones (to form secondary and tertiary alcohols, respectively)
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of the aldehyde or ketone in an anhydrous ethereal solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup and extraction.
-
Purify the resulting alcohol by column chromatography or distillation.
Reaction with Esters (to form tertiary alcohols)
Note: Two equivalents of the Grignard reagent will add to the ester.
-
Slowly add the ester to the Grignard reagent solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The workup and purification are similar to the reaction with aldehydes and ketones.
Reaction with Epoxides (to form primary alcohols)
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add the epoxide (e.g., ethylene oxide) as a solution in an anhydrous solvent or as a condensed gas.
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Quench and work up as described for aldehydes and ketones.
Purification and Characterization
Purification of the products from these Grignard reactions is typically achieved by standard laboratory techniques.
-
Distillation: Effective for thermally stable, liquid products.
-
Crystallization: Suitable for solid products.
-
Column Chromatography: A versatile method for purifying a wide range of compounds.
Characterization of the final products should be performed using standard analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety and Waste Disposal
-
Safety: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn.
-
Waste Disposal: The aqueous waste from Grignard reactions will contain magnesium salts. A patented process suggests that these can be recovered by adjusting the pH of the wastewater with an alkali metal hydroxide to 4-5, followed by the addition of a carbonate to precipitate basic magnesium carbonate at a pH of 8-12. [5]This reduces the environmental impact and allows for the recovery of magnesium.
Disclaimer: The general protocols provided are for illustrative purposes. It is the responsibility of the researcher to conduct a thorough literature search and risk assessment before performing any new reaction. All experiments should be carried out by trained personnel in a suitable laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 3. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. chembk.com [chembk.com]
Application Notes and Protocols: (4-methoxybutyl)magnesium chloride as a Nucleophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxybutyl)magnesium chloride is a Grignard reagent, an organomagnesium compound that serves as a potent nucleophile and strong base in organic synthesis. Its chemical structure is:
CH₃O(CH₂)₄MgCl
This reagent provides a 4-methoxybutyl carbanion equivalent, making it a valuable tool for the formation of carbon-carbon bonds. The presence of the methoxy group offers potential for further functional group transformations and introduces a polar ether linkage into the target molecule, which can be of interest in medicinal chemistry and materials science. This document provides an overview of its potential applications, along with generalized experimental protocols for its preparation and use in common nucleophilic addition reactions.
Applications in Organic Synthesis
As a Grignard reagent, (4-methoxybutyl)magnesium chloride is expected to participate in a variety of nucleophilic reactions. Its primary application lies in the addition to electrophilic carbonyl carbons of aldehydes, ketones, and esters to form alcohols.
-
Synthesis of Primary, Secondary, and Tertiary Alcohols: The reaction of (4-methoxybutyl)magnesium chloride with various carbonyl compounds provides a straightforward route to alcohols with an appended 4-methoxybutyl group.[1][2][3]
-
Carbon-Carbon Bond Formation: At its core, the utility of this reagent is the creation of a new carbon-carbon bond, allowing for the construction of more complex molecular skeletons from simpler precursors.
-
Introduction of a Methoxybutyl Moiety: This reagent is particularly useful for introducing the 4-methoxybutyl group into a molecule. This moiety can influence the lipophilicity and metabolic stability of a compound, which is a key consideration in drug design.
Experimental Protocols
Note: The following protocols are generalized procedures for Grignarßd reactions. Due to the limited specific literature data for (4-methoxybutyl)magnesium chloride, these should be considered as starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Preparation of (4-methoxybutyl)magnesium chloride
This protocol describes the in situ preparation of (4-methoxybutyl)magnesium chloride from 1-chloro-4-methoxybutane.
Materials:
-
Magnesium turnings
-
1-chloro-4-methoxybutane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas to ensure all moisture is removed.
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-chloro-4-methoxybutane (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the 1-chloro-4-methoxybutane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and/or gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining 1-chloro-4-methoxybutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting dark brown to grey solution is the (4-methoxybutyl)magnesium chloride reagent, which can be used directly in the next step.[6][7]
Caption: Workflow for the preparation of (4-methoxybutyl)magnesium chloride.
Protocol 2: Reaction with an Aldehyde (General Procedure)
This protocol outlines the synthesis of a secondary alcohol via the nucleophilic addition of (4-methoxybutyl)magnesium chloride to an aldehyde.
Materials:
-
(4-methoxybutyl)magnesium chloride solution in THF (prepared as in Protocol 1)
-
Aldehyde
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions and work-up.
Procedure:
-
In a flame-dried, inert atmosphere flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the (4-methoxybutyl)magnesium chloride solution (1.1 equivalents) dropwise to the aldehyde solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with a Ketone (General Procedure)
This protocol describes the synthesis of a tertiary alcohol from a ketone.
Materials:
-
(4-methoxybutyl)magnesium chloride solution in THF
-
Ketone
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware.
Procedure:
-
Follow the procedure outlined in Protocol 2, substituting the aldehyde with a ketone (1.0 equivalent). Reaction times may be longer for sterically hindered ketones.
Protocol 4: Reaction with an Ester (General Procedure)
This protocol details the synthesis of a tertiary alcohol from an ester, which involves a double addition of the Grignard reagent.[1][4][5]
Materials:
-
(4-methoxybutyl)magnesium chloride solution in THF
-
Ester
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware.
Procedure:
-
In a flame-dried, inert atmosphere flask, dissolve the ester (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the (4-methoxybutyl)magnesium chloride solution (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform the aqueous work-up and purification as described in Protocol 2.
Data Presentation
The following tables provide illustrative, hypothetical data for the reactions of (4-methoxybutyl)magnesium chloride with representative electrophiles. Actual yields will vary depending on the specific substrate and reaction conditions.
Table 1: Illustrative Reaction of (4-methoxybutyl)magnesium chloride with Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1-phenyl-5-methoxy-1-pentanol | 85 |
| 2 | Cyclohexanecarboxaldehyde | 1-cyclohexyl-5-methoxy-1-pentanol | 80 |
| 3 | Hexanal | 5-methoxy-1-pentyl hexyl carbinol | 75 |
Table 2: Illustrative Reaction of (4-methoxybutyl)magnesium chloride with Ketones
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 2-phenyl-6-methoxy-2-hexanol | 90 |
| 2 | Cyclohexanone | 1-(4-methoxybutyl)cyclohexan-1-ol | 88 |
| 3 | 2-Pentanone | 2-methyl-6-methoxy-2-hexanol | 82 |
Table 3: Illustrative Reaction of (4-methoxybutyl)magnesium chloride with Esters
| Entry | Ester | Product | Yield (%) |
| 1 | Ethyl benzoate | 1,1-bis(4-methoxybutyl)-1-phenylmethanol | 78 |
| 2 | Methyl acetate | 2,6-dimethoxy-2-methyl-6-heptanol | 70 |
Logical Relationships and Workflows
Caption: General experimental workflow for the reaction and work-up.
Caption: Simplified mechanism of nucleophilic addition to aldehydes and ketones.
Conclusion
(4-methoxybutyl)magnesium chloride is a potentially useful Grignard reagent for the introduction of a 4-methoxybutyl group into organic molecules through the formation of new carbon-carbon bonds. While specific examples in the literature are limited, its reactivity can be predicted based on the well-established chemistry of Grignard reagents. The generalized protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound in their own applications, particularly in the fields of medicinal chemistry and materials science where the introduction of such a functionalized alkyl chain can be of significant interest. Further research into the specific substrate scope and reaction optimization for (4-methoxybutyl)magnesium chloride is warranted to fully elucidate its potential.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. How would you prepare Grignard reagent? [vedantu.com]
- 7. byjus.com [byjus.com]
Application Notes and Protocols for Cross-Coupling Reactions Using Chloro(4-methoxybutyl)magnesium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the utilization of chloro(4-methoxybutyl)magnesium in cross-coupling reactions. While specific literature examples for this particular Grignard reagent in named cross-coupling reactions are scarce, the following sections detail a generalized protocol based on well-established Kumada-type cross-coupling principles. The provided data and protocols are illustrative and intended to serve as a starting point for reaction design and optimization.
Introduction to Chloro(4-methoxybutyl)magnesium in Cross-Coupling
Chloro(4-methoxybutyl)magnesium is a Grignard reagent that offers the potential to introduce a methoxybutyl group onto various organic scaffolds. This functional group can be valuable in medicinal chemistry and materials science, potentially influencing physicochemical properties such as solubility, lipophilicity, and metabolic stability. Cross-coupling reactions, such as the Kumada, Negishi, Suzuki, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. The use of chloro(4-methoxybutyl)magnesium in these reactions allows for the direct installation of the 4-methoxybutyl moiety.
This document focuses on a generalized Kumada-type cross-coupling reaction, which typically involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.
Generalized Reaction Scheme
A typical Kumada-type cross-coupling reaction using chloro(4-methoxybutyl)magnesium is depicted below. This reaction facilitates the formation of a new carbon-carbon bond between the butyl group of the Grignard reagent and the aryl or vinyl group of the halide.
Caption: Generalized scheme of a Kumada-type cross-coupling reaction.
Illustrative Quantitative Data
The following table presents hypothetical, yet realistic, data for the cross-coupling of chloro(4-methoxybutyl)magnesium with various aryl bromides using a palladium catalyst. This data is for illustrative purposes to guide reaction optimization.
| Entry | Aryl Bromide (R-Br) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (2) | THF | 60 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (2) | THF | 60 | 12 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (2) | Dioxane | 80 | 10 | 75 |
| 4 | 2-Bromopyridine | Ni(dppe)Cl₂ (5) | THF | 25 | 24 | 65 |
| 5 | 1-Bromonaphthalene | Pd(PPh₃)₄ (2) | Toluene | 100 | 8 | 92 |
Detailed Experimental Protocol: Generalized Kumada-Type Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with chloro(4-methoxybutyl)magnesium.
Materials:
-
Aryl bromide (1.0 equiv)
-
Chloro(4-methoxybutyl)magnesium solution (1.2 equiv, typically 0.5-2.0 M in THF)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl bromide (1.0 equiv) and the palladium catalyst (2 mol%).
-
Add anhydrous THF via syringe to dissolve the solids.
-
-
Addition of Grignard Reagent:
-
While stirring the solution at room temperature, slowly add the chloro(4-methoxybutyl)magnesium solution (1.2 equiv) dropwise via syringe.
-
An exothermic reaction may be observed. The rate of addition should be controlled to maintain the desired reaction temperature.
-
-
Reaction Monitoring:
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure cross-coupled product.
-
Experimental Workflow Diagram:
Caption: Workflow for a generalized Kumada-type cross-coupling reaction.
Catalytic Cycle
The generally accepted catalytic cycle for a palladium-catalyzed Kumada cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for a Kumada-type cross-coupling reaction.
Safety and Handling
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Palladium and nickel catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction work-up involves the use of flammable organic solvents. All operations should be performed in a well-ventilated fume hood.
Conclusion
Chloro(4-methoxybutyl)magnesium serves as a valuable reagent for introducing the 4-methoxybutyl group into organic molecules via cross-coupling reactions. The generalized Kumada-type protocol provided here offers a solid foundation for developing specific applications in research and development. Researchers are encouraged to optimize reaction conditions, including catalyst, solvent, temperature, and reaction time, for their specific substrates to achieve the best results.
Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling with (4-methoxybutyl)magnesium chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nickel-catalyzed cross-coupling of (4-methoxybutyl)magnesium chloride with an aryl halide. This procedure, a modification of the Kumada-Tamao-Corriu coupling, is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of various substituted aromatic compounds.
Introduction
Nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering an efficient method for the construction of C-C bonds. The Kumada coupling, which utilizes a Grignard reagent as the nucleophilic partner, is a particularly attractive method due to the ready availability of Grignard reagents. This protocol details the cross-coupling of (4-methoxybutyl)magnesium chloride with an aryl chloride, a reaction that is valuable for introducing a functionalized alkyl chain onto an aromatic ring. The methoxy group can serve as a handle for further synthetic transformations.
While numerous nickel catalysts can be employed for such transformations, this protocol focuses on the use of a phosphine-ligated nickel(II) catalyst, which has been shown to be effective for couplings involving primary alkyl Grignard reagents.
Reaction Scheme
Experimental Protocol
This protocol is a representative example for the nickel-catalyzed cross-coupling of an aryl chloride with (4-methoxybutyl)magnesium chloride.
Materials:
-
Aryl chloride (e.g., 4-chloroanisole)
-
(4-methoxybutyl)magnesium chloride (solution in THF)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere, add NiCl₂ (5 mol%) and dppp (5 mol%). Add anhydrous THF and stir the mixture at room temperature for 15-20 minutes to form the NiCl₂(dppp) catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the aryl chloride (1.0 equiv.).
-
Addition of Grignard Reagent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the solution of (4-methoxybutyl)magnesium chloride (1.2-1.5 equiv.) dropwise via syringe over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cross-coupled product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the nickel-catalyzed cross-coupling of 4-chloroanisole with (4-methoxybutyl)magnesium chloride.
| Parameter | Value |
| Aryl Halide | 4-Chloroanisole |
| Grignard Reagent | (4-methoxybutyl)magnesium chloride |
| Catalyst | NiCl₂(dppp) |
| Catalyst Loading | 5 mol% |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Note: Yields are dependent on the specific aryl halide used and optimization of reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow of the Ni-catalyzed cross-coupling.
Catalytic Cycle
Caption: Simplified Kumada cross-coupling cycle.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. Handle them under an inert atmosphere and take appropriate precautions.
-
Nickel compounds are potential carcinogens and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care.
-
The quenching of the reaction with acid is exothermic and should be performed slowly and with cooling.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the quality and concentration of the Grignard reagent.
-
Increase the reaction time or temperature moderately.
-
Consider using an alternative nickel catalyst or ligand.
-
-
Formation of Homocoupled Product (R-R):
-
This can result from the oxidation of the Grignard reagent. Ensure a strictly inert atmosphere.
-
-
Recovery of Starting Material:
-
The catalyst may be inactive. Prepare a fresh batch of the catalyst complex.
-
The aryl chloride may be too unreactive. Consider using the corresponding aryl bromide or iodide.
-
Application Notes and Protocols for Iron-Catalyzed Cross-Coupling Reactions with Alkylmagnesium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to methods employing precious metals like palladium and nickel.[1][2] The low cost, low toxicity, and high natural abundance of iron make it an attractive catalyst for carbon-carbon bond formation, a fundamental transformation in organic synthesis and drug development.[1][2][3] This document provides detailed application notes and experimental protocols for the iron-catalyzed cross-coupling of alkylmagnesium reagents (Grignard reagents) with various organic electrophiles.
The reactions are characterized by their high efficiency, broad functional group tolerance, and mild reaction conditions.[4] Often, simple iron salts like iron(III) acetylacetonate (Fe(acac)₃) or iron(III) chloride (FeCl₃) are used as catalyst precursors, which are activated in situ by the Grignard reagent.[3][4] These methods are particularly effective for challenging C(sp²)–C(sp³) couplings that can be problematic for other catalysts due to issues like β-hydride elimination.[2][5]
Key Advantages of Iron Catalysis
-
Cost-Effectiveness and Sustainability: Iron is the second most abundant metal in the Earth's crust, making it significantly cheaper than palladium or nickel.[6] Its low toxicity and environmentally benign nature are advantageous for large-scale industrial applications.[1][2]
-
High Reactivity and Broad Scope: Iron catalysts have demonstrated high efficiency in coupling a wide range of substrates, including aryl chlorides, tosylates, and triflates with primary and secondary alkyl Grignard reagents.[7][8] The reactions often proceed rapidly, sometimes within minutes, even at low temperatures.[9][10]
-
Excellent Functional Group Tolerance: A variety of functional groups are well-tolerated under iron-catalyzed conditions, including esters, nitriles, ethers, and amides, which is a significant advantage in the synthesis of complex molecules.[4][11][12]
-
Unique Reactivity: Iron catalysts can promote cross-coupling reactions that are challenging for other transition metals, highlighting their unique catalytic properties.[1]
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the performance of various iron-catalyzed cross-coupling reactions with alkylmagnesium reagents, providing a comparative overview of different catalytic systems and substrates.
Table 1: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents [8]
| Entry | Alkyl Halide | Aryl Grignard Reagent | Catalyst (mol%) | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 0 | 0.5 | 95 |
| 2 | 1-Bromododecane | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 0 | 0.5 | 99 |
| 3 | Cyclohexyl bromide | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 25 | 0.5 | 92 |
| 4 | 1-Bromo-3-phenylpropane | 4-Tolylmagnesium bromide | FeCl₃ (5) | TMEDA | 0 | 0.5 | 93 |
| 5 | 1-Chloro-4-iodobutane | Phenylmagnesium bromide | FeCl₃ (5) | TMEDA | 0 | 0.5 | 85 |
TMEDA = N,N,N',N'-Tetramethylethylenediamine
Table 2: Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents [7]
| Entry | Aryl Chloride | Alkyl Grignard Reagent | Catalyst (mol%) | Temp (°C) | Time | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylmagnesium bromide | Fe(acac)₃ (5) | 0 to rt | 15 min | 94 |
| 2 | 4-Chloroanisole | n-Hexylmagnesium bromide | Fe(acac)₃ (5) | 0 to rt | 15 min | 92 |
| 3 | Methyl 4-chlorobenzoate | n-Hexylmagnesium bromide | Fe(acac)₃ (5) | -20 | 2 h | 89 |
| 4 | 2-Chloropyridine | Ethylmagnesium bromide | Fe(acac)₃ (5) | -20 | 1 h | 91 |
| 5 | 1-Chloronaphthalene | Isopropylmagnesium bromide | Fe(acac)₃ (5) | 0 to rt | 1 h | 88 |
Table 3: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Biphenyl Grignard Reagent [10]
| Entry | Alkyl Halide | Catalyst (mol%) | Additive (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromopentane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 92.3 |
| 2 | 1-Bromohexane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 91.5 |
| 3 | 1-Bromooctane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 90.7 |
| 4 | 1-Bromodecane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 89.8 |
| 5 | 1-Bromododecane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 88.9 |
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Cross-Coupling of Alkyl Halides with Biphenylmagnesium Bromide[10]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Iron(III) chloride (FeCl₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Alkyl halide
-
Biphenylmagnesium bromide (in THF)
-
1 M Hydrochloric acid (HCl)
-
Toluene
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the alkyl halide (50 mmol) and FeCl₃ (5 mol %, 0.1 M in THF) is prepared in a flame-dried, nitrogen-purged round-bottom flask.
-
The solution is cooled to -5 °C in an ice-salt bath.
-
A mixture of biphenylmagnesium bromide (65 mmol, 0.9 M in THF) and TMEDA (65 mmol, 0.9 M in THF) is added dropwise to the cooled solution, maintaining the internal temperature at -5 °C.
-
The reaction mixture is stirred at -5 °C for 30 minutes after the addition is complete.
-
The reaction is quenched by the addition of 1 M HCl (50 mL).
-
The aqueous layer is extracted with toluene (3 x 15 mL).
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for Iron-Catalyzed Cross-Coupling of Aryl Chlorides with Alkyl Grignard Reagents[7]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Aryl chloride
-
Alkylmagnesium bromide (in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aryl chloride (1.0 mmol) and Fe(acac)₃ (0.05 mmol, 5 mol%) in a mixture of THF (5 mL) and NMP (5 mL) under a nitrogen atmosphere, the alkylmagnesium bromide (1.2 mmol) is added dropwise at the specified temperature (e.g., 0 °C or -20 °C).
-
The reaction mixture is stirred at this temperature for the specified time (typically 15 minutes to 2 hours).
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the desired product.
Visualizations
Experimental Workflow
Caption: General workflow for iron-catalyzed cross-coupling.
Proposed Catalytic Cycle
Two main catalytic cycles have been proposed for these reactions, one involving Fe(I)/Fe(III) species and another involving low-valent Fe(-II)/Fe(0) species.[1][6] The latter is often invoked for reactions with aryl chlorides.[7]
Caption: Proposed Fe(-II)/Fe(0) catalytic cycle.
Factors Influencing Reaction Outcome
Caption: Key factors affecting the reaction outcome.
Mechanistic Considerations
The precise mechanism of iron-catalyzed cross-coupling reactions is still a subject of investigation, and it may vary depending on the specific substrates and reaction conditions.[1][13] The active catalytic species is generally believed to be a low-valent iron complex, possibly an "inorganic Grignard reagent" of the formal composition [Fe(MgX)₂], formed by the reduction of the iron salt precursor by the alkylmagnesium reagent.[4][13]
The catalytic cycle is thought to proceed through steps of oxidative addition of the organic electrophile to the low-valent iron center, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to furnish the cross-coupled product and regenerate the active iron catalyst.[1][13] The rate of addition of the Grignard reagent is often a critical parameter, with slow addition typically favoring the desired cross-coupling product and minimizing side reactions such as homocoupling.[1][8] The use of additives like TMEDA or NMP can help to stabilize the active iron species and suppress unwanted pathways.[5][8][10]
Conclusion
Iron-catalyzed cross-coupling reactions with alkylmagnesium reagents offer a practical, efficient, and sustainable methodology for the formation of C-C bonds. The operational simplicity, mild conditions, and broad applicability make these reactions a valuable tool for chemists in academic research and the pharmaceutical industry. The provided protocols and data serve as a guide for the implementation of these powerful transformations in the laboratory.
References
- 1. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents Catalyzed by a Low-Valent Iron Complex [organic-chemistry.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis of Ketones via Reaction of (4-methoxybutyl)magnesium chloride with Nitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ketones through the nucleophilic addition of (4-methoxybutyl)magnesium chloride to various nitriles. This synthetic route offers a versatile and efficient method for the preparation of a range of ketones, which are valuable intermediates in organic synthesis and drug development. The reaction proceeds via a stable imine intermediate, which is subsequently hydrolyzed to yield the corresponding ketone.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The reaction of Grignard reagents with nitriles provides a reliable pathway to synthesize ketones.[1][2] This method is particularly advantageous as the intermediate imine salt is stable under the reaction conditions and does not react further with the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts that can occur with other carbonyl compounds.[1] The subsequent hydrolysis of the imine readily affords the desired ketone. This application note focuses on the use of (4-methoxybutyl)magnesium chloride as the Grignard reagent, highlighting its utility in introducing a five-carbon chain with a terminal methoxy group.
Reaction Mechanism and Workflow
The synthesis of ketones from (4-methoxybutyl)magnesium chloride and nitriles follows a two-step process:
-
Nucleophilic Addition: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This addition breaks the carbon-nitrogen triple bond, forming a stable intermediate imine magnesium salt.
-
Hydrolysis: The imine intermediate is then hydrolyzed, typically with an aqueous acid workup, to yield the final ketone product.[1][2]
The overall workflow of the reaction is depicted below:
Quantitative Data
The reaction of (4-methoxybutyl)magnesium chloride with various nitriles generally proceeds with good to excellent yields. The following table summarizes representative examples:
| Nitrile Substrate | Product | Yield (%) | Reference |
| 4-(Trifluoromethyl)benzonitrile | 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone | >80 | [3] |
| Benzonitrile | 5-Methoxy-1-phenyl-1-pentanone | 75-85 (estimated) | General Reaction |
| Acetonitrile | 6-Methoxy-2-hexanone | 70-80 (estimated) | General Reaction |
Note: Estimated yields are based on typical outcomes for this type of reaction as specific literature values for these exact reactions were not found.
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone
This protocol is adapted from a patented procedure.[3]
Materials:
-
Magnesium turnings
-
1-Chloro-4-methoxybutane
-
4-(Trifluoromethyl)benzonitrile
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Toluene
-
Initiator (e.g., iodine crystal or a small amount of pre-formed Grignard reagent)
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Heating mantle, condenser, dropping funnel, and magnetic stirrer
Procedure:
Part A: Preparation of (4-methoxybutyl)magnesium chloride
-
In a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2-1.3 molar equivalents relative to the nitrile).
-
Add a small crystal of iodine or a few drops of a pre-existing Grignard solution to initiate the reaction.
-
In the dropping funnel, place a solution of 1-chloro-4-methoxybutane (1.1-1.2 molar equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-chloro-4-methoxybutane solution to the magnesium turnings. The reaction should start, as indicated by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 1-chloro-4-methoxybutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (60-80°C) for at least one hour to ensure complete formation of the Grignard reagent.[3]
Part B: Reaction with 4-(Trifluoromethyl)benzonitrile
-
Cool the freshly prepared Grignard solution to 0-5°C in an ice bath.
-
Dissolve 4-(trifluoromethyl)benzonitrile (1 molar equivalent) in anhydrous toluene or THF.
-
Add the nitrile solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the reaction temperature between 20-30°C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a cold 10% hydrochloric acid solution until the pH is ≤ 2.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene (2 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.
Signaling Pathways and Logical Relationships
The logical progression of the chemical transformations in this synthesis can be visualized as a signaling pathway, where each step enables the next.
Applications in Drug Development
Ketones are versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one is a key intermediate in the synthesis of certain antidepressant drugs. The ability to introduce the (4-methoxybutyl) group via this Grignard reaction allows for the construction of specific carbon skeletons required for biological activity.
Conclusion
The synthesis of ketones using (4-methoxybutyl)magnesium chloride and nitriles is a robust and high-yielding method. The procedure is straightforward, and the purification of the final product is generally manageable. This synthetic strategy is a valuable tool for medicinal chemists and researchers in the field of organic synthesis, providing access to a variety of ketones that can serve as precursors to complex molecular targets.
References
Application Notes and Protocols for the Preparation of Tertiary Alcohols Using Chloro(4-methoxybutyl)magnesium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of tertiary alcohols utilizing chloro(4-methoxybutyl)magnesium. This Grignard reagent serves as a versatile tool for introducing a 4-methoxybutyl group, a common structural motif in pharmacologically active compounds. The following sections detail the reaction mechanism, experimental workflow, representative data, and step-by-step protocols.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with a ketone or ester is a widely employed method for the preparation of tertiary alcohols.[3][4][5] Chloro(4-methoxybutyl)magnesium is a valuable, yet less commonly documented, Grignard reagent that allows for the introduction of a protected hydroxyl functionality at a distance from the reaction center. This can be particularly useful in multi-step syntheses where selective protection and deprotection are required.
Reaction Mechanism
The synthesis of a tertiary alcohol using chloro(4-methoxybutyl)magnesium and a ketone proceeds via a nucleophilic addition mechanism. The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.
Caption: Reaction mechanism for tertiary alcohol synthesis.
Experimental Workflow
The overall experimental process can be divided into two main stages: the preparation of the Grignard reagent, chloro(4-methoxybutyl)magnesium, and the subsequent reaction with a ketone to form the tertiary alcohol. Strict anhydrous conditions are crucial for the success of the Grignard reaction.[6]
Caption: Experimental workflow for tertiary alcohol synthesis.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a tertiary alcohol using chloro(4-methoxybutyl)magnesium and a model ketone. Please note that actual results may vary depending on the specific ketone used, reaction scale, and purity of reagents.
| Parameter | Value |
| Reactants | |
| 1-chloro-4-methoxybutane | 1.0 eq |
| Magnesium Turnings | 1.1 eq |
| Ketone (e.g., Acetone) | 0.95 eq |
| Reaction Conditions | |
| Grignard Formation Temp. | Reflux (THF) |
| Reaction with Ketone Temp. | 0 °C to RT |
| Reaction Time | 2-4 hours |
| Product | |
| Tertiary Alcohol Yield | 75-85% (Isolated) |
| Purity (by GC-MS) | >95% |
Experimental Protocols
5.1. Preparation of Chloro(4-methoxybutyl)magnesium
This protocol is adapted from a known procedure for the synthesis of the Grignard reagent.[7]
Materials:
-
Magnesium turnings
-
1-chloro-4-methoxybutane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of inert gas.
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium to initiate activation.
-
In the dropping funnel, prepare a solution of 1-chloro-4-methoxybutane in anhydrous THF.
-
Add a small portion of the 1-chloro-4-methoxybutane solution to the magnesium. The reaction is initiated when bubbling and a gentle reflux are observed.
-
Once the reaction has started, add the remaining 1-chloro-4-methoxybutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the resulting greyish solution to room temperature. The Grignard reagent is now ready for the next step.
5.2. Synthesis of Tertiary Alcohol
Materials:
-
Prepared chloro(4-methoxybutyl)magnesium solution in THF
-
Ketone (e.g., acetone, cyclohexanone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the ketone in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.
-
The crude product can be further purified by column chromatography or distillation.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.
-
The quenching of the reaction is exothermic. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemconnections.org [chemconnections.org]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. datapdf.com [datapdf.com]
- 7. EP1776327A1 - Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]
Application Notes and Protocols: Solvent Selection for (4-methoxybutyl)magnesium Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxybutyl)magnesium chloride is a valuable Grignard reagent in organic synthesis, enabling the formation of carbon-carbon bonds through its nucleophilic character. The choice of solvent is a critical parameter that significantly influences the formation, stability, and reactivity of this organometallic compound. The most common solvents for Grignard reactions are ethers, with tetrahydrofuran (THF) being a standard choice due to its excellent coordinating ability, which stabilizes the Grignard reagent.[1] Toluene is often employed as a co-solvent, offering advantages in terms of reaction temperature control, cost, and simplified work-up procedures. This document provides a detailed guide to solvent selection for reactions involving (4-methoxybutyl)magnesium chloride, comparing the use of THF and toluene-containing solvent systems.
Solvent Properties and their Impact on Grignard Reactions
The solvent plays a crucial role in the Schlenk equilibrium, which describes the composition of Grignard reagents in solution. The equilibrium involves the alkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium halide (MgX₂). Ethereal solvents like THF are Lewis bases that coordinate to the magnesium center, stabilizing the monomeric RMgX species and enhancing its solubility and reactivity.
Tetrahydrofuran (THF) is a polar aprotic solvent that is highly effective in solvating and stabilizing Grignard reagents.[1] Its ability to form a stable complex with the magnesium atom makes it an ideal medium for both the formation and subsequent reactions of (4-methoxybutyl)magnesium chloride. Commercially, (4-methoxybutyl)magnesium chloride is often supplied as a solution in THF, typically at a concentration of 2.0 M.
Toluene , a non-polar aromatic hydrocarbon, is not a suitable solvent for the formation of most Grignard reagents when used alone, as it cannot effectively solvate the magnesium species. However, it is frequently used as a co-solvent with THF. The benefits of using toluene include:
-
Higher Reaction Temperatures: Toluene's higher boiling point (111 °C) compared to THF (66 °C) allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive electrophiles.
-
Improved Work-up: Toluene is immiscible with water, which can simplify the aqueous work-up and extraction of the desired product.
-
Cost-Effectiveness: Toluene is generally less expensive than anhydrous THF, making it an attractive option for large-scale syntheses.
-
Enhanced Reactivity: In some cases, reducing the concentration of the coordinating ether (THF) by adding a non-coordinating solvent like toluene can lead to a more reactive "partially solvated" Grignard reagent. This is because the substrate has to compete with fewer solvent molecules to coordinate with the magnesium center.
Data Presentation: Solvent Effects on Model Grignard Reactions
While specific comparative data for (4-methoxybutyl)magnesium chloride is limited in the public domain, studies on analogous Grignard reagents provide valuable insights into the effects of THF and toluene. The following tables summarize findings from a systematic study on the solvent effect in Grignard reactions of benzyl and aryl halides.
Table 1: Yield of Grignard Product in Reactions of Benzyl Chloride with 2-Butanone
| Entry | Solvent | Activator | Product Yield (%) |
| 1 | Et₂O | I₂ | 67 |
| 2 | THF | I₂ | 67 |
| 3 | 2-MeTHF | I₂ | 72 |
| 4 | Toluene | I₂ | 50 |
Data adapted from a systematic solvent screening study. The yield for toluene was obtained using DIBAL-H as an activator, as no reaction was observed with iodine.[2]
Table 2: Yield of Grignard Product in Reactions of 3-Bromoanisole with 2-Butanone
| Entry | Solvent | Activator | Product Yield (%) |
| 1 | Et₂O | I₂ | 94 |
| 2 | THF | I₂ | 80 |
| 3 | 2-MeTHF | I₂ | 90 |
| 4 | Toluene | I₂ | No Reaction |
Data adapted from a systematic solvent screening study. No product was observed in toluene even with heating.[2]
These data indicate that while THF is a robust solvent for Grignard reactions, the use of toluene alone is generally not effective for the formation and reaction of the Grignard reagent. However, a "hybrid" approach, where the Grignard is prepared in an ethereal solvent and then reacted with an electrophile in the presence of toluene, can be a viable strategy.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of (4-methoxybutyl)magnesium chloride.
Protocol 1: Preparation of (4-methoxybutyl)magnesium chloride in a 2-Methyltetrahydrofuran/Toluene Mixture
This protocol is adapted from a patented procedure and utilizes 2-methyltetrahydrofuran (2-MeTHF), a greener alternative to THF, in a mixture with toluene.
Materials:
-
Magnesium turnings
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Bromoethane (for initiation)
-
1-Chloro-4-methoxybutane
-
Toluene, anhydrous
-
Nitrogen gas supply
-
Suitable reaction vessel with stirrer, reflux condenser, and addition funnel
Procedure:
-
Under a nitrogen atmosphere, suspend magnesium turnings (1.8 kg, 74.0 moles) in 2-MeTHF (7.2 L).
-
Initiate the Grignard reaction by adding a small amount of bromoethane (7.5 g) at a temperature of 45-50 °C.
-
Prepare a solution of 1-chloro-4-methoxybutane (9.0 kg, 73.4 moles) in toluene (5.6 L).
-
Slowly add the 1-chloro-4-methoxybutane solution to the activated magnesium suspension over 3-5 hours, maintaining the reaction mixture at reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 60 minutes to ensure complete reaction.
-
The resulting solution of (4-methoxybutyl)magnesium chloride is ready for use in subsequent reactions.
Protocol 2: General Procedure for the Reaction of (4-methoxybutyl)magnesium chloride with an Electrophile in THF
This protocol describes a general method for using a commercially available THF solution of (4-methoxybutyl)magnesium chloride.
Materials:
-
(4-methoxybutyl)magnesium chloride (2.0 M in THF)
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Anhydrous THF
-
Anhydrous toluene (optional, as co-solvent)
-
Nitrogen gas supply
-
Suitable reaction vessel with stirrer and dropping funnel
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Under a nitrogen atmosphere, place the electrophile in a dry reaction flask and dissolve it in anhydrous THF (and toluene, if used as a co-solvent).
-
Cool the solution to the desired reaction temperature (typically 0 °C to room temperature, depending on the electrophile's reactivity).
-
Slowly add the solution of (4-methoxybutyl)magnesium chloride from the dropping funnel to the stirred solution of the electrophile. Maintain the temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir at the chosen temperature for a period determined by monitoring the reaction progress (e.g., by TLC or GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Separate the organic layer. If toluene was used, the separation will be more distinct. If only THF was used, an extraction solvent like diethyl ether or ethyl acetate should be added.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for solvent selection in (4-methoxybutyl)magnesium chloride reactions.
References
Application Notes and Protocols for Standardizing (4-methoxybutyl)magnesium Chloride Solutions
Introduction
(4-methoxybutyl)magnesium chloride is a Grignard reagent, a class of organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The precise concentration of Grignard solutions is crucial for achieving optimal reaction yields and ensuring reproducibility in research and drug development settings. Due to their inherent reactivity and sensitivity to moisture and air, the molarity of Grignard reagents can change over time. Therefore, accurate and routine standardization is essential. This document provides detailed protocols for three common and reliable titration methods for determining the concentration of (4-methoxybutyl)magnesium chloride solutions.
Method 1: Titration with Iodine (I₂)
This method is a direct titration where the Grignard reagent reacts with a known amount of iodine. The endpoint is visually determined by the disappearance of the characteristic brown color of iodine. The presence of lithium chloride (LiCl) in the solvent helps to solubilize the magnesium salts formed during the titration, leading to a sharper endpoint.
Experimental Protocol
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Iodine (I₂)
-
(4-methoxybutyl)magnesium chloride solution in THF (to be standardized)
-
Oven-dried glassware (e.g., vial or flask with a magnetic stir bar, syringes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare the Titration Solvent: In an oven-dried flask under an inert atmosphere, prepare a 0.5 M solution of LiCl in anhydrous THF.[1] This can be achieved by adding the appropriate amount of anhydrous LiCl to the THF and stirring until dissolved.
-
Prepare the Iodine Solution: In a separate, oven-dried vial equipped with a magnetic stir bar and under an inert atmosphere, accurately weigh approximately 100 mg of iodine.[1]
-
Dissolve the Iodine: Add 1.0 mL of the 0.5 M LiCl/THF solution to the vial containing the iodine and stir until the iodine is completely dissolved. The solution will have a dark brown color.[1]
-
Cool the Solution: Cool the iodine solution to 0 °C using an ice-water bath.[1]
-
Perform the Titration: While stirring the cooled iodine solution, add the (4-methoxybutyl)magnesium chloride solution dropwise via a syringe.[2]
-
Determine the Endpoint: The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.[1][2] Record the volume of the Grignard reagent added.
-
Repeat: For accuracy, repeat the titration at least two more times and calculate the average molarity.
Calculation:
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
moles of I₂ = (mass of I₂ in g) / (molar mass of I₂)
Data Presentation
| Titration Run | Mass of I₂ (mg) | Volume of (4-methoxybutyl)magnesium chloride (mL) | Calculated Molarity (M) |
| 1 | 100.5 | 0.78 | 0.507 |
| 2 | 101.2 | 0.79 | 0.504 |
| 3 | 99.8 | 0.77 | 0.510 |
| Average | 100.5 | 0.78 | 0.507 |
| Std. Dev. | 0.7 | 0.01 | 0.003 |
Experimental Workflow
Caption: Workflow for Titration with Iodine.
Method 2: Titration using Salicylaldehyde Phenylhydrazone as an Indicator
This method employs salicylaldehyde phenylhydrazone as both the titrant and a colorimetric indicator. This non-hygroscopic solid provides a convenient and accurate means of standardizing Grignard reagents, with a distinct color change at the endpoint.[3]
Experimental Protocol
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Salicylaldehyde phenylhydrazone
-
(4-methoxybutyl)magnesium chloride solution in THF (to be standardized)
-
Oven-dried glassware (e.g., flask with a magnetic stir bar, syringes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare the Indicator: In an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, accurately weigh a sample of salicylaldehyde phenylhydrazone.
-
Dissolve the Indicator: Add a suitable amount of anhydrous THF to dissolve the indicator. The solution will initially be yellow.[4]
-
Perform the Titration: Add the (4-methoxybutyl)magnesium chloride solution dropwise to the stirred indicator solution via a syringe.
-
Determine the Endpoint: The endpoint is indicated by a distinct color change from yellow to a bright orange or reddish-orange.[4] Record the volume of the Grignard reagent added.
-
Repeat: For accuracy, repeat the titration at least two more times and calculate the average molarity.
Calculation:
Molarity (M) = (moles of salicylaldehyde phenylhydrazone) / (Volume of Grignard reagent in L)
moles of indicator = (mass of indicator in g) / (molar mass of salicylaldehyde phenylhydrazone)
Data Presentation
| Titration Run | Mass of Salicylaldehyde Phenylhydrazone (mg) | Volume of (4-methoxybutyl)magnesium chloride (mL) | Calculated Molarity (M) |
| 1 | 106.2 | 0.99 | 0.505 |
| 2 | 105.5 | 0.98 | 0.508 |
| 3 | 107.0 | 1.00 | 0.504 |
| Average | 106.2 | 0.99 | 0.506 |
| Std. Dev. | 0.75 | 0.01 | 0.002 |
Experimental Workflow
Caption: Workflow for Titration with Salicylaldehyde Phenylhydrazone.
Method 3: Titration with Menthol and 1,10-Phenanthroline Indicator
This method, a variation of the Watson-Eastham titration, uses a standard solution of an alcohol (menthol is convenient as it is a solid) to titrate the Grignard reagent in the presence of 1,10-phenanthroline as an indicator. The Grignard reagent forms a colored complex with the indicator, which disappears at the endpoint.[5][6]
Experimental Protocol
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
1,10-Phenanthroline
-
Menthol
-
(4-methoxybutyl)magnesium chloride solution in THF (to be standardized)
-
Oven-dried glassware (e.g., flask with a magnetic stir bar, syringes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare the Titration Flask: In an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add a small crystal of 1,10-phenanthroline (a few milligrams).
-
Add the Grignard Solution: Accurately measure and add a known volume (e.g., 1.0 mL) of the (4-methoxybutyl)magnesium chloride solution to the flask. The solution should turn a deep violet or burgundy color upon complexation with the indicator.[5]
-
Prepare the Titrant: Prepare a standard solution of menthol in anhydrous THF of a known concentration (e.g., 1.0 M).
-
Perform the Titration: Titrate the Grignard solution with the standardized menthol solution, adding the titrant dropwise via a syringe.
-
Determine the Endpoint: The endpoint is reached when the violet/burgundy color of the complex disappears, and the solution becomes colorless or pale yellow. Record the volume of the menthol solution added.
-
Repeat: For accuracy, repeat the titration at least two more times and calculate the average molarity.
Calculation:
Molarity (M) of Grignard = (Molarity of Menthol × Volume of Menthol in L) / (Volume of Grignard in L)
Data Presentation
| Titration Run | Volume of (4-methoxybutyl)magnesium chloride (mL) | Volume of 1.0 M Menthol (mL) | Calculated Molarity (M) |
| 1 | 1.00 | 0.51 | 0.510 |
| 2 | 1.00 | 0.50 | 0.500 |
| 3 | 1.00 | 0.52 | 0.520 |
| Average | 1.00 | 0.51 | 0.510 |
| Std. Dev. | 0.00 | 0.01 | 0.010 |
Experimental Workflow
Caption: Workflow for Titration with Menthol and 1,10-Phenanthroline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 4. epfl.ch [epfl.ch]
- 5. A Convenient Method for Determining the Concentration of Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Grignard Reactions with (4-methoxybutyl)magnesium chloride
Welcome to the technical support center for optimizing Grignard reactions involving (4-methoxybutyl)magnesium chloride. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield with (4-methoxybutyl)magnesium chloride?
A1: The success of a Grignard reaction hinges on rigorously controlled conditions. The three most critical factors are:
-
Anhydrous Conditions: Grignard reagents are extremely potent bases and will react with any protic source, especially water.[1][2][3][4] All glassware must be flame- or oven-dried, and anhydrous solvents must be used.[5][6]
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[4][5] This layer must be removed or bypassed through chemical or physical activation.[3][7]
-
Inert Atmosphere: To prevent the Grignard reagent from reacting with atmospheric oxygen and moisture, the reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon.[1][4][6]
Q2: My Grignard reaction with 1-chloro-4-methoxybutane isn't starting. What should I do?
A2: Failure to initiate is a common issue. Here are the primary troubleshooting steps:
-
Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[1][5][7] The disappearance of the iodine's color is an indicator of activation.[5]
-
Mechanical Agitation: Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh, unoxidized surface.[5][7]
-
Apply Gentle Heat: Briefly warming the flask with a heat gun can help initiate the reaction. Once started, the reaction is exothermic and should sustain itself.
-
Add a Concentrated "Starter" Solution: Add a small portion of your 1-chloro-4-methoxybutane solution directly to the magnesium surface without stirring to create a localized high concentration of the halide.
Q3: Is the ether group in (4-methoxybutyl)magnesium chloride stable under the reaction conditions?
A3: Yes, the methoxy (ether) group is generally stable and unreactive under Grignard conditions. Ethers like diethyl ether and tetrahydrofuran (THF) are the standard solvents for these reactions precisely because of their stability and their ability to solvate and stabilize the Grignard reagent.[3][4][8][9] The intramolecular ether in your reagent is not expected to interfere with the reaction.
Q4: What is the main side reaction that reduces yield, and how can I minimize it?
A4: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[10][11] In this case, it would produce 1,8-dimethoxyoctane. To minimize this:
-
Slow Addition: Add the 1-chloro-4-methoxybutane solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring Grignard formation over coupling.[12]
-
Efficient Stirring: Ensure the mixture is stirred vigorously to quickly move the newly formed Grignard reagent away from the magnesium surface where the local concentration of alkyl halide is highest.
-
Temperature Control: Avoid excessive temperatures, which can increase the rate of side reactions.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the preparation or use of (4-methoxybutyl)magnesium chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface.3. Low-quality or old magnesium.4. Reaction temperature is too low. | 1. Flame-dry all glassware under vacuum or in an oven at >120°C. Use freshly opened anhydrous solvent or solvent dried over molecular sieves.[1][6][7]2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[1][5][7][12]3. Use fresh, high-quality magnesium turnings. Grinding them in a mortar and pestle can expose a fresh surface.[7]4. Gently warm a small spot on the flask with a heat gun. |
| Low Yield of Final Product | 1. Incomplete Grignard reagent formation.2. Inaccurate Grignard concentration (leading to incorrect stoichiometry).3. Wurtz coupling side reaction.4. Reaction with atmospheric CO₂, O₂, or moisture.5. Degradation of the Grignard reagent over time. | 1. Ensure all magnesium has been consumed. If not, the reaction may not have gone to completion. Consider extending the reaction time.2. Titrate a small aliquot of the Grignard reagent before adding it to your electrophile to determine its exact molarity.3. Ensure slow, controlled addition of the alkyl chloride to a vigorously stirred magnesium suspension.[6][12]4. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire process.5. Use the Grignard reagent immediately after its preparation for best results.[7] |
| Reaction Mixture Turns Dark Brown or Black and Cloudy | 1. Decomposition of the Grignard reagent.2. Presence of impurities.3. Reaction is being heated for too long or at too high a temperature.[12] | 1. This can indicate reagent degradation. Ensure the reaction is not overheating. An ice bath can be used to moderate the exothermic reaction.2. Ensure the starting 1-chloro-4-methoxybutane is pure. Passing it through a small plug of basic alumina can remove acidic impurities.[1][7]3. Avoid prolonged heating or refluxing unless a specific protocol requires it, as this can favor side reactions and decomposition.[12] |
Data Presentation: Impact of Conditions on Yield
| Parameter | Condition A | Yield Trend | Condition B | Yield Trend | Rationale |
| Solvent | Diethyl Ether | Good | THF | Often Better | THF is a more polar ether and a better Lewis base, which helps stabilize the Grignard reagent through complexation, potentially leading to higher yields.[3][8][12] |
| Addition Rate of Alkyl Halide | Fast (Bulk) | Lower | Slow (Dropwise) | Higher | Slow addition minimizes the concentration of the alkyl halide, reducing the rate of the Wurtz coupling side reaction.[10][12] |
| Temperature | High (Reflux) | Lower | Moderate (25-40°C) | Higher | Elevated temperatures can accelerate side reactions, particularly Wurtz coupling.[10] A moderate temperature is usually sufficient to sustain the reaction after initiation. |
| Magnesium State | Turnings | Good | Powder / Activated | Higher | A larger surface area increases the rate of reaction and can lead to more complete conversion.[3][4][6] |
Experimental Protocols
Protocol 1: Preparation of (4-methoxybutyl)magnesium chloride (approx. 1.0 M in THF)
Materials:
-
Magnesium turnings (1.22 g, 50 mmol, 1.2 equiv)
-
1-chloro-4-methoxybutane (5.11 g, 41.7 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), ~42 mL
-
Iodine (1-2 small crystals)
-
Three-neck round-bottom flask (100 mL), reflux condenser, dropping funnel, glass stopper, magnetic stir bar
-
Nitrogen or Argon gas line with a bubbler
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add 1-2 crystals of iodine. The flask should be filled with an inert atmosphere.
-
Solvent Addition: Add 10 mL of anhydrous THF to the flask.
-
Prepare Alkyl Halide Solution: In the dropping funnel, prepare a solution of 1-chloro-4-methoxybutane in 32 mL of anhydrous THF.
-
Initiation: Add approximately 1-2 mL of the alkyl halide solution from the dropping funnel to the stirred magnesium suspension. The brown color of the iodine should fade, and gentle bubbling may be observed as the reaction initiates. Gentle warming with a heat gun may be required.
-
Addition: Once the reaction has started (as evidenced by a gentle reflux and cloudy appearance), begin the slow, dropwise addition of the remaining alkyl halide solution over 30-45 minutes. The rate should be controlled to maintain a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark brown/grey solution is your Grignard reagent, ready for immediate use.
Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)
Procedure:
-
Prepare Electrophile: In a separate flame-dried flask under an inert atmosphere, dissolve benzaldehyde (4.2 g, 39.6 mmol, 0.95 equiv) in 20 mL of anhydrous THF.
-
Cool Electrophile: Cool the benzaldehyde solution to 0°C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly transfer the prepared (4-methoxybutyl)magnesium chloride solution to the benzaldehyde solution via cannula or a dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Stir until all solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product.
Visualizations
Caption: A troubleshooting workflow for diagnosing and solving common Grignard reaction failures.
Caption: A streamlined workflow for the preparation and reaction of a Grignard reagent.
Caption: Competing reaction pathways for the formation and consumption of a Grignard reagent.
References
- 1. How can you improve Grignard reactions? | Filo [askfilo.com]
- 2. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 3. byjus.com [byjus.com]
- 4. adichemistry.com [adichemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. quora.com [quora.com]
- 8. leah4sci.com [leah4sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Magnesium, chloro(4-methoxybutyl)-
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Magnesium, chloro(4-methoxybutyl)-, a Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What is Magnesium, chloro(4-methoxybutyl)-, and what is its primary application?
Magnesium, chloro(4-methoxybutyl)- is a Grignard reagent. These organomagnesium compounds are highly valued in organic synthesis for their ability to form carbon-carbon bonds. The primary application of this reagent is as a nucleophile to react with electrophilic centers, such as the carbonyl carbon of ketones, aldehydes, and esters, to create more complex molecules.
Q2: What are the critical handling and storage requirements for Magnesium, chloro(4-methoxybutyl)-?
Due to their high reactivity, Grignard reagents like Magnesium, chloro(4-methoxybutyl)- must be handled under strictly anhydrous (water-free) and inert conditions (e.g., under nitrogen or argon gas). Exposure to moisture or air will rapidly degrade the reagent. It should be stored in a tightly sealed container, in a cool, dry place, away from sources of ignition.
Q3: How can I confirm the concentration of my Magnesium, chloro(4-methoxybutyl)- solution?
The concentration of Grignard reagents can decrease over time due to degradation. It is crucial to titrate the solution before use to determine the active concentration. A common method is titration against a known concentration of a protic acid, such as HCl, often in the presence of an indicator like phenolphthalein.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Magnesium, chloro(4-methoxybutyl)-.
Issue 1: The Grignard reaction fails to initiate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of moisture in glassware or solvent | Oven-dry all glassware immediately before use. Use anhydrous solvents. |
| Passivated magnesium surface | Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. |
| Low reaction temperature | Gently warm the reaction mixture. A hot spot from a heat gun can sometimes initiate the reaction. |
Issue 2: Low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate reagent concentration | Titrate the Grignard reagent immediately before use to determine its active concentration and adjust stoichiometry accordingly. |
| Side reactions | The primary side reactions for Grignard reagents are coupling reactions (like Wurtz-type coupling) and reactions with acidic protons. Ensure your substrate is free of acidic functional groups. |
| Air exposure | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
Issue 3: Formation of unexpected byproducts.
Common Side Reactions:
| Side Reaction | Description | Mitigation Strategy |
| Wurtz-type Coupling | The Grignard reagent couples with the starting alkyl halide to form a dimer. | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Reaction with Water/Air | The Grignard reagent is protonated by water or reacts with oxygen. | Ensure strictly anhydrous and inert conditions. |
| Enolization | If the substrate is a ketone with an alpha-proton, the Grignard reagent can act as a base, removing the proton to form an enolate, instead of adding to the carbonyl group. | Use a less sterically hindered Grignard reagent if possible, or consider using a different organometallic reagent. |
Experimental Protocols
Protocol 1: Preparation of Magnesium, chloro(4-methoxybutyl)-
A detailed workflow for the preparation of a Grignard reagent is presented below.
Caption: Workflow for the preparation of Magnesium, chloro(4-methoxybutyl)-.
Signaling Pathways and Logical Relationships
Diagram 1: Competing Reaction Pathways
This diagram illustrates the desired reaction pathway versus common side reactions.
Caption: Competing reaction pathways for a Grignard reagent.
Technical Support Center: Handling Air and Moisture Sensitive Grignard Reagents
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with air and moisture-sensitive Grignard reagents.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of Grignard reagents.
Q1: My Grignard reaction won't start. What are the most common causes and how can I initiate it?
A1: Failure to initiate is the most common issue. Grignard reagents are highly sensitive to moisture, and the magnesium surface can be passivated by an oxide layer.[1]
Common Causes:
-
Wet Glassware: Even trace amounts of adsorbed water on glassware can prevent the reaction from starting.[2][3]
-
Wet Solvents: The ethereal solvents used (diethyl ether, THF) must be anhydrous.[4] Water will protonate and destroy the Grignard reagent.[3]
-
Inactive Magnesium: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which inhibits the reaction.[1]
-
Impure Alkyl/Aryl Halide: The starting halide may contain impurities that interfere with the reaction.
Troubleshooting & Initiation Steps:
-
Ensure Dryness: All glassware must be rigorously dried, either in an oven overnight (>125°C) or by flame-drying under vacuum or a flow of inert gas (Nitrogen or Argon).[2][5][6][7] Assemble the apparatus while still hot to prevent moisture re-adsorption.[7]
-
Activate the Magnesium: Several methods can be used to activate the magnesium surface:
-
Mechanical Activation: Gently crush the magnesium turnings in the flask with a dry glass rod or use a magnetic stir bar to grind them in situ before adding solvent.[1]
-
Chemical Activation: Add a small crystal of iodine (I₂).[1][2][8] The iodine reacts with the magnesium surface, exposing fresh metal. Wait for the brown color of the iodine to fade before proceeding.[8] 1,2-dibromoethane is another effective activating agent; its reaction produces ethylene gas, providing a visual cue of activation.[1]
-
-
Controlled Heating: Gently warm a small portion of the reaction mixture with a heat gun or in a warm water bath.[3][9] Be prepared with an ice bath to control the reaction if it starts too vigorously, as the formation is exothermic.[2][5][9]
-
Add a Drop of Pre-formed Reagent: If available, adding a small amount of a previously successful Grignard solution can help initiate the reaction.[3]
Q2: My reaction mixture is turning cloudy, dark, or black. Is this a problem?
A2: The appearance of the reaction mixture can vary.
-
Cloudiness/Precipitation: It is normal for the solution to become cloudy or for a precipitate to form as the Grignard reagent is generated.[1] This is due to the Schlenk equilibrium and the lower solubility of the reagent in some cases.
-
Darkening/Blackening: A dark or black color can indicate decomposition or side reactions, especially if the reaction is heated for an extended period.[8] This may be caused by impurities or thermal decomposition of the reagent. While some darkening can be normal, a significant change accompanied by low yield suggests a problem.
Q3: My reaction yield is consistently low. What factors should I investigate?
A3: Low yields are often traced back to the quality of the reagents and the reaction conditions.
-
Reagent Purity: Ensure the alkyl/aryl halide is pure and the magnesium is fresh.[8]
-
Solvent Quality: Use freshly dried, anhydrous-grade solvents. Tetrahydrofuran (THF) is often preferred over diethyl ether as it can better stabilize the Grignard reagent.[8]
-
Reagent Concentration: The actual concentration of your Grignard reagent may be lower than expected due to partial decomposition. It is crucial to titrate the reagent before use to determine its exact molarity.[8]
-
Addition Rate: The rate of addition of the alkyl halide can impact the yield.[8] It should be added dropwise to maintain a steady, controlled reaction.[5]
-
Protic Functional Groups: Grignard reagents are strong bases and will react with any acidic protons in the substrate molecule (e.g., alcohols, carboxylic acids, amines).[10][11] These functional groups must be protected before introducing the Grignard reagent.[11]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting Grignard reaction initiation failures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with Grignard reagents?
A1: Grignard reagents and their formation are associated with significant hazards, primarily fire.[5][12]
-
Flammability: The ethereal solvents (diethyl ether, THF) are highly flammable and volatile.[9] Ensure no open flames are nearby and work in a well-ventilated chemical fume hood.[5][9]
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic.[5][9] Always have an ice-water bath prepared to cool the reaction and control its rate.[2][9]
-
Pyrophoricity: Some Grignard reagents are pyrophoric and can ignite spontaneously on contact with air.[12][13]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and appropriate gloves.[5][13] Nitrile gloves are combustible and should be handled with care.[5]
-
Working Alone: Never perform a Grignard reaction, especially a large-scale one or for the first time, while working alone.[5][13]
Q2: How do I properly dry solvents for Grignard reactions?
A2: Using truly anhydrous solvents is critical for success.[14][15] While purchasing anhydrous grade solvents in specialized packaging (e.g., AcroSeal) is convenient, you can also dry them in the lab.[16] The choice of drying agent depends on the solvent.
| Solvent | Recommended Drying Agent(s) | Incompatible Agents / Notes |
| Diethyl Ether (Et₂O) | Sodium metal (with benzophenone indicator), Calcium Hydride (CaH₂), Molecular Sieves (3Å or 4Å)[4] | Calcium chloride (forms complexes).[17] |
| Tetrahydrofuran (THF) | Sodium metal (with benzophenone indicator), Calcium Hydride (CaH₂), Lithium Aluminum Hydride (LiAlH₄) | Check for peroxides before distilling.[18] Never distill to dryness.[9] |
| Toluene / Benzene | Sodium metal, Calcium Hydride (CaH₂) | |
| Hexane / Pentane | Sodium metal, Calcium Hydride (CaH₂) | |
| Table 1: Common solvents for Grignard reactions and their appropriate drying agents. |
Q3: How can I accurately determine the concentration of my Grignard reagent?
A3: Grignard reagents degrade over time, so it is essential to determine their concentration via titration before use. Several methods are available.[1]
| Titration Method | Titrant | Indicator | End Point |
| Iodine Titration (Knochel) | I₂ in LiCl/THF solution | None (I₂ is self-indicating) | Disappearance of dark brown color to colorless/light yellow.[19] |
| Watson-Eastham / Paquette | sec-Butanol or Menthol[20] | 1,10-Phenanthroline | Formation of a persistent violet or burgundy color.[20] |
| Diphenylacetic Acid | Diphenylacetic acid solution | None (self-indicating) | Appearance of a persistent yellow color. |
| Table 2: Comparison of common titration methods for Grignard reagents. |
Q4: What is the best way to set up and maintain an inert atmosphere?
A4: An inert atmosphere is crucial to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[16] This is typically achieved using a Schlenk line or a glovebox.[21] For a standard lab setup, a gas manifold connected to a cylinder of dry nitrogen or argon is used.[22]
-
Assemble Dry Glassware: Assemble your oven- or flame-dried glassware while it's still warm.[7]
-
Evacuate and Refill: Connect the apparatus to the Schlenk line. Perform at least three "evacuate-refill" cycles to remove all atmospheric gases from the glassware.[21]
-
Maintain Positive Pressure: Throughout the experiment, maintain a slight positive pressure of inert gas. This is visually confirmed by connecting the gas outlet to an oil or mercury bubbler, which should show a slow, steady bubble rate.[6][7]
-
Use Septa for Additions: Use rubber septa to seal openings, allowing for the addition of reagents via syringe without exposing the system to air.[21]
Experimental Setups & Protocols
Diagram of an Inert Atmosphere Reaction Setup
Caption: A schematic of a standard laboratory setup for a Grignard reaction under inert atmosphere.
Protocol 1: Titration of a Grignard Reagent with Iodine
This protocol is adapted from the method described by Knochel.[19]
Materials:
-
Anhydrous THF
-
Lithium chloride (LiCl)
-
Iodine (I₂)
-
Flame-dried vial with stir bar and septum
-
Dry 1 mL syringe
Procedure:
-
Prepare the Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve ~100 mg of iodine and ~42 mg of LiCl in 1.0 mL of anhydrous THF. The solution will be a dark brown color.[19]
-
Cool the Solution: Cool the iodine solution to 0°C in an ice bath.
-
Titrate: Slowly add the Grignard reagent dropwise to the stirred iodine solution using a 1 mL syringe.[19]
-
Observe End Point: Continue adding the Grignard reagent until the dark brown/purple color disappears and the solution becomes colorless or pale yellow.[19] This indicates that all the iodine has been consumed.
-
Calculate Molarity: Record the volume of Grignard reagent added. The molarity can be calculated as follows: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L) (Note: 1 mole of RMgX reacts with 1 mole of I₂)
-
Repeat: For accuracy, perform the titration at least twice and average the results.[19]
Diagram of Syringe Transfer Workflow
Caption: Workflow for transferring an air-sensitive Grignard reagent using a syringe.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dchas.org [dchas.org]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. leah4sci.com [leah4sci.com]
- 12. acs.org [acs.org]
- 13. faculty.fgcu.edu [faculty.fgcu.edu]
- 14. orgchem.cz [orgchem.cz]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 17. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully activating magnesium turnings for the synthesis of Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in initiating a Grignard reaction?
The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][2] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[2]
Q2: What are the common visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs. These include the disappearance of the color of a chemical activator like iodine, spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether), the appearance of turbidity or a cloudy grey/brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).[2][3]
Q3: What are the most common methods for activating magnesium turnings?
Several methods are commonly employed to activate magnesium for Grignard reagent synthesis. These can be broadly categorized as chemical and physical methods.
-
Chemical Activation: This involves the use of activating agents that react with the magnesium surface to remove the oxide layer. Common chemical activators include:
-
Iodine (I₂): A small crystal of iodine is often added to the reaction. It is believed to react with the magnesium at points where the oxide layer is thin, creating reactive sites.[2][4] The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[2]
-
1,2-Dibromoethane (DBE): This is a highly reactive alkyl halide that readily reacts with magnesium. The reaction produces ethylene gas, which can be observed as bubbling, and magnesium bromide. This process effectively cleans the magnesium surface.[1][4]
-
Diisobutylaluminum hydride (DIBAH): DIBAH is a powerful activating agent that can also act as a drying agent for the reaction mixture. It allows for the initiation of Grignard reactions at or below room temperature.[5][6]
-
-
Physical Activation: These methods aim to physically disrupt the magnesium oxide layer.
-
Mechanical Crushing/Stirring: Grinding the magnesium turnings with a glass rod or vigorous stirring can break the oxide layer and expose fresh metal surfaces.[2][7] Dry stirring of magnesium turnings in an inert atmosphere before the addition of solvent has also been shown to be an effective activation method.[8]
-
Sonication: The use of an ultrasonic bath can help to clean the surface of the magnesium and initiate the reaction.[3][9]
-
Q4: Is it necessary to use anhydrous (dry) solvents and glassware?
Yes, it is critical to use anhydrous solvents and thoroughly dried glassware. Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols, which will quench the reagent and prevent the desired reaction from occurring.[2][10] Flame-drying glassware under a vacuum or in an oven at high temperatures is a common practice to remove any adsorbed water.[11]
Q5: What is the role of the ether solvent in a Grignard reaction?
Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for the successful formation of Grignard reagents for two primary reasons. Firstly, they are aprotic, meaning they do not have acidic protons that would destroy the Grignard reagent.[10] Secondly, the lone pairs of electrons on the oxygen atom of the ether coordinate to the magnesium center, stabilizing the Grignard reagent.[12] THF is a more polar ether than diethyl ether and has a higher boiling point, which can be advantageous for less reactive organic halides.[12]
Troubleshooting Guide
Problem: The Grignard reaction does not initiate.
If you have added your organic halide to the magnesium turnings and do not observe any of the signs of reaction (see FAQ 2), work through the following troubleshooting steps.
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Quantitative Data Summary
The choice of activator and solvent can significantly impact the initiation and overall success of a Grignard reaction. The following tables provide a summary of key parameters for common activation methods and solvents.
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Typical Amount | Observable Indicators | Initiation Temperature (°C) | Notes |
| Iodine (I₂) crystals | A few small crystals | Disappearance of purple/brown color | Room temperature to gentle warming | A very common and simple method.[2] |
| 1,2-Dibromoethane (DBE) | A few drops | Bubbling (ethylene gas evolution) | Room temperature | The reaction with DBE is often vigorous.[4] |
| Mechanical Crushing | N/A | Localized bubbling or cloudiness | Room temperature | Exposes fresh magnesium surface.[2] |
| Sonication | N/A | General cloudiness and warming | Room temperature | Cleans the magnesium surface through cavitation.[3] |
| DIBAH | 5-12 mol% | Temperature increase | ≤ 20°C for aryl halides, lower for alkyl halides | Also acts as a drying agent.[5][6] |
Table 2: Properties of Common Solvents for Grignard Synthesis
| Solvent | Chemical Formula | Boiling Point (°C) | Key Properties |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Highly volatile, facilitates easy initiation due to low boiling point.[12] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Higher boiling point allows for reactions with less reactive halides; better at stabilizing the Grignard reagent.[12] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 80 | A greener alternative to THF with a higher boiling point and less prone to peroxide formation.[13] |
| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 106 | Another greener solvent option with a high boiling point and resistance to peroxide formation.[13] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the organic halide.
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and potentially the onset of gentle reflux.
-
Continuation: Once the reaction has started, the remaining organic halide (dissolved in the rest of the anhydrous ether) can be added dropwise at a rate that maintains a controlled reflux.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware Preparation: As with the iodine activation, all glassware must be scrupulously dried.
-
Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.
-
Observation: A vigorous evolution of gas (ethylene) and an increase in temperature should be observed, indicating activation.[4]
-
Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your organic halide solution.
Protocol 3: Mechanical Activation of Magnesium
-
Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described above. Add the magnesium turnings to the flask.
-
Mechanical Agitation:
-
Crushing: Before adding the solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[2] This should be done carefully to avoid breaking the glassware.
-
Dry Stirring: Alternatively, the magnesium turnings can be stirred vigorously under an inert atmosphere for several hours before the addition of the solvent.[8]
-
-
Initiation: After mechanical activation, add the anhydrous ether and a small amount of the organic halide to initiate the reaction.
-
Continuation: Once initiated, proceed with the dropwise addition of the remaining organic halide solution.
Caption: The role of activators in exposing the reactive magnesium surface.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Please provide a detailed mechanism of this reaction. | Chegg.com [chegg.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 9. Simple sonochemical protocols for fast and reproducible Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. leah4sci.com [leah4sci.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Optimizing reaction temperature for chloro(4-methoxybutyl)magnesium additions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction temperatures in additions involving chloro(4-methoxybutyl)magnesium. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the addition of chloro(4-methoxybutyl)magnesium to electrophiles, with a focus on temperature optimization.
| Issue | Potential Cause | Recommended Action | Relevant Temperature Consideration |
| Low to No Product Yield | 1. Grignard Reagent Decomposition: The pre-formed Grignard reagent may have degraded upon storage or due to moisture. | 1. Titrate Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact molarity. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[1][2] | Elevated storage temperatures can accelerate decomposition. Store at 2-8 °C. |
| 2. Inactive Electrophile: The electrophile (e.g., aldehyde, ketone) may be impure or degraded. | 1. Purify Electrophile: Purify the electrophile by distillation or chromatography. 2. Check for Enolization: If the electrophile is prone to enolization, consider using a less-basic Grignard reagent or a different synthetic route. | Higher reaction temperatures can favor enolization over nucleophilic addition. | |
| 3. Low Reaction Temperature: The activation energy for the addition may not be met. | 1. Gradual Warming: Slowly warm the reaction mixture from a low starting temperature (e.g., -20 °C) to room temperature. Monitor the reaction progress by TLC or GC. | While low temperatures can control side reactions, they may also slow down the desired addition. | |
| Formation of Side Products | 1. Wurtz Coupling: Homocoupling of the Grignard reagent to form octane-1,8-diylbis(oxymethane). | 1. Slow Addition of Grignard: Add the Grignard reagent slowly to a solution of the electrophile. 2. Maintain Low Temperature: Keep the reaction temperature low, especially during the addition. | Higher temperatures can increase the rate of Wurtz coupling. |
| 2. Reaction with Ether Solvent: The Grignard reagent may react with the ether solvent (e.g., THF) at elevated temperatures. | 1. Avoid Prolonged Heating: Do not reflux the reaction mixture for extended periods. 2. Use a Higher-Boiling Ether: Consider using a higher-boiling ether like 2-methyl-THF if higher temperatures are necessary, but be mindful of potential side reactions. | THF can be cleaved by Grignard reagents at elevated temperatures. | |
| 3. Enolization of Carbonyl: The Grignard reagent acts as a base, deprotonating the α-carbon of the carbonyl compound. | 1. Low Temperature Addition: Add the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition. 2. Use of Additives: Consider the addition of Lewis acids like CeCl₃ to enhance the electrophilicity of the carbonyl carbon. | Higher temperatures generally favor the thermodynamically controlled enolization pathway. | |
| Reaction Does Not Go to Completion | 1. Insufficient Grignard Reagent: The molar ratio of Grignard reagent to electrophile may be too low. | 1. Use a Slight Excess: Employ a 1.1 to 1.5 molar excess of the Grignard reagent. | Temperature can affect the rate, but stoichiometry is crucial for completion. |
| 2. Poor Solubility: The reactants or intermediates may have poor solubility at the reaction temperature. | 1. Co-solvent Addition: Consider adding a co-solvent like toluene to improve solubility. 2. Temperature Adjustment: Gradually increase the temperature to improve solubility, while monitoring for side product formation. | Finding a balance between solubility and minimizing side reactions is key. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the addition of chloro(4-methoxybutyl)magnesium to an aldehyde or ketone?
A1: The optimal temperature is highly dependent on the specific substrate. However, a general recommendation is to start the addition at a low temperature, such as -20 °C to 0 °C, to minimize side reactions like enolization and Wurtz coupling. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature to ensure the reaction goes to completion.
Q2: How does temperature affect the stability of the chloro(4-methoxybutyl)magnesium Grignard reagent?
A2: Grignard reagents are thermally sensitive. While the formation of chloro(4-methoxybutyl)magnesium is often carried out at reflux in a solvent like THF, prolonged exposure to high temperatures can lead to decomposition and side reactions with the solvent. For storage, it is recommended to keep the reagent at 2-8 °C under an inert atmosphere.
Q3: My reaction is sluggish at low temperatures. Can I increase the temperature?
A3: Yes, you can gradually increase the temperature. However, it is crucial to monitor the reaction closely for the formation of byproducts. A good practice is to increase the temperature in increments of 10 °C and analyze a small aliquot of the reaction mixture at each step. The table below provides a hypothetical example of the effect of temperature on yield and purity.
Data Presentation: Effect of Reaction Temperature on a Model Aldehyde Addition
| Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Purity (%) (by GC-MS) | Major Impurity (%) |
| -20 | 12 | 75 | 98 | 1 (Wurtz Coupling) |
| 0 | 6 | 88 | 95 | 3 (Enolization Product) |
| 25 (Room Temp.) | 2 | 92 | 85 | 10 (Enolization Product) |
| 40 | 1 | 85 | 70 | 20 (Enolization & Wurtz) |
Note: This data is illustrative and the actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Temperature-Optimized Addition of Chloro(4-methoxybutyl)magnesium to an Aldehyde
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the aldehyde (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde) and cool the solution to -20 °C in a cooling bath.
-
Grignard Addition: Add the solution of chloro(4-methoxybutyl)magnesium in THF (1.2 eq) to the dropping funnel. Add the Grignard reagent dropwise to the aldehyde solution over 30-60 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -20 °C for 1 hour. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Warming and Quenching: If the reaction is incomplete, allow the mixture to slowly warm to 0 °C and then to room temperature while continuing to monitor. Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental Workflow for Temperature Optimization.
Caption: Temperature Effects on Reaction Pathways.
References
Technical Support Center: Effective Quenching Procedures for (4-methoxybutyl)magnesium Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective quenching procedures for reactions involving (4-methoxybutyl)magnesium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a Grignard reaction?
Quenching is a critical step to neutralize the highly reactive Grignard reagent and the magnesium alkoxide intermediate formed during the reaction. This process, also known as workup, terminates the reaction and allows for the isolation of the desired neutral organic product.[1]
Q2: What are the most common quenching agents for Grignard reactions?
Common quenching agents include water, dilute aqueous acids (e.g., HCl, H₂SO₄, citric acid), and saturated aqueous ammonium chloride (NH₄Cl) solution.[2] The choice of quenching agent depends on the stability of the final product and the presence of other functional groups.
Q3: Why is slow, controlled addition of the quenching agent necessary?
Grignard reagents react exothermically with protic sources.[3] Rapid addition of a quenching agent can lead to a violent, uncontrolled reaction, potentially causing splashing of corrosive materials and creating a safety hazard. Therefore, slow, dropwise addition with efficient cooling is crucial.
Q4: When is saturated ammonium chloride solution preferred over dilute acid for quenching?
Saturated ammonium chloride is a milder acidic quenching agent (pKa ≈ 9.2) and is preferred when the product is sensitive to strong acids. Acid-sensitive functional groups, such as certain protecting groups or functionalities prone to elimination or rearrangement, are better preserved with a milder quench.
Q5: Can the ether solvent interfere with the quenching process?
While the ether solvent (typically THF or diethyl ether) is relatively inert under standard Grignard reaction conditions, there is a possibility of ether cleavage by the Grignard reagent at elevated temperatures.[4][5] This is a potential side reaction to be aware of, especially if the reaction mixture has been heated for an extended period.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Quenching | - Quenching agent added too quickly.- Inadequate cooling of the reaction mixture. | - Add the quenching agent dropwise using an addition funnel.- Ensure the reaction flask is immersed in an ice bath during quenching. |
| Low Yield of Desired Product | - Incomplete Grignard reagent formation.- Presence of moisture in reagents or glassware.- Side reactions during quenching (e.g., product degradation in strong acid). | - Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents and reagents.- Consider using a milder quenching agent like saturated aqueous ammonium chloride. |
| Formation of an Alkane Byproduct | - The Grignard reagent is reacting with residual water or other protic impurities. | - Ensure rigorous anhydrous conditions during the Grignard formation and reaction steps. |
| Presence of an Oily/Insoluble Magnesium Salt Layer | - Incomplete hydrolysis of the magnesium alkoxide. | - Add more quenching solution and stir vigorously.- If using a mild quench, a small amount of dilute acid can be added to dissolve the salts. |
| Unexpected Side Products | - Ether cleavage by the Grignard reagent at high temperatures.- Intramolecular reaction of the (4-methoxybutyl)magnesium chloride. | - Avoid prolonged heating of the Grignard reagent.- Maintain a low reaction temperature.- Analyze side products to identify potential intramolecular cyclization or rearrangement. |
Quantitative Data on Quenching Agents
| Quenching Agent | Typical Concentration | Key Considerations |
| Water (H₂O) | N/A | Highly exothermic, use with extreme caution and efficient cooling. |
| Hydrochloric Acid (HCl) | 1 M - 6 M | Effective at dissolving magnesium salts, but can be too harsh for acid-sensitive products. |
| Sulfuric Acid (H₂SO₄) | 10% (v/v) | Similar to HCl, effective but potentially too acidic. |
| Saturated Ammonium Chloride (NH₄Cl) | Saturated Aqueous Solution (~5.4 M) | Mildly acidic, ideal for acid-sensitive products. May not be as effective at dissolving all magnesium salts. |
| Citric Acid | 1 M Aqueous Solution | A milder organic acid alternative to strong mineral acids. |
Experimental Protocols
Detailed Methodology for Quenching a (4-methoxybutyl)magnesium Chloride Reaction
This protocol is a general guideline and may require optimization for specific applications. It is adapted from established procedures for Grignard reaction workups.
1. Preparation for Quenching:
-
Prior to quenching, ensure the reaction mixture is cooled to 0 °C in an ice-water bath.
-
Prepare a saturated aqueous solution of ammonium chloride or a pre-chilled dilute acid solution (e.g., 1 M HCl).
2. Quenching Procedure:
-
With vigorous stirring, slowly add the quenching solution dropwise to the reaction mixture via an addition funnel.
-
Maintain the internal temperature of the reaction mixture below 20 °C throughout the addition.
-
Continue adding the quenching solution until the evolution of gas ceases and two clear layers are observed.
3. Workup and Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If a biphasic mixture is not already present, add an organic solvent (e.g., diethyl ether, ethyl acetate) to extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (if an acidic quench was used)
-
Brine (saturated aqueous sodium chloride solution)
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by standard techniques such as distillation, chromatography, or recrystallization.
Visualizations
Caption: Experimental workflow for quenching (4-methoxybutyl)magnesium chloride reactions.
Caption: Logical relationship for troubleshooting low product yield in Grignard reactions.
References
Troubleshooting low reactivity or failed initiation of (4-methoxybutyl)magnesium chloride formation.
Technical Support Center: (4-methoxybutyl)magnesium chloride
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing low reactivity or failed initiation during the formation of (4-methoxybutyl)magnesium chloride.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
A1: Failure to initiate is the most common issue in Grignard synthesis. The primary causes are almost always related to three factors:
-
Magnesium Passivation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards the alkyl halide and prevents the reaction from starting.[1][2] This layer must be disrupted or removed.
-
Presence of Moisture: Grignard reagents are extremely strong bases and will react rapidly with even trace amounts of water.[3] This quenches the reagent as it forms, preventing the reaction from propagating. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours), and all solvents and reagents must be anhydrous.[4][5]
-
Poor Reagent Quality: The purity of the starting material, 1-chloro-4-methoxybutane, is crucial. The presence of impurities, particularly acidic ones or residual dimethyl sulfite from certain synthesis methods, can inhibit the reaction.[6] Ensure the alkyl chloride has been properly purified, for instance, by distillation.[6]
Q2: How can I effectively activate the magnesium metal to initiate the reaction?
A2: Activating the magnesium is key to a successful reaction. Several methods can be employed to break the magnesium oxide layer and expose a fresh, reactive metal surface.[1] These range from simple mechanical and chemical treatments to the use of advanced activating agents.
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Procedure | Key Observations & Notes | Citations |
|---|---|---|---|
| Iodine (I₂) | Add a few small crystals of iodine to the dry magnesium turnings. Gentle heating can sublime the iodine, coating the metal surface. | The brown/purple color of iodine will disappear as it reacts with Mg to form MgI₂. This is a visual indicator of activation. | [2][7][8] |
| 1,2-Dibromoethane (DBE) | Add a small amount (e.g., 5 mol%) to the magnesium suspension in the solvent. | Bubbling (ethylene gas evolution) indicates that the activation is successful. This method is very reliable. | [1][9] |
| Mechanical Grinding | Gently crush the magnesium turnings with a glass rod against the bottom of the flask (with caution) or stir them vigorously under an inert atmosphere. | This physically breaks the oxide layer to expose fresh metal. It is often used if chemical methods fail. | [2][7] |
| DIBAH | Add a small amount of diisobutylaluminum hydride (DIBAH) solution to the magnesium in THF. | Highly effective for initiating reactions at lower temperatures (≤20°C). It also acts as a drying agent for the solvent. |[10] |
Q3: My reaction initiated but the yield is very low. What are the likely causes?
A3: Low yields after a successful initiation often point to competing side reactions or suboptimal conditions.
-
Reaction with Oxygen: Exposure to air (oxygen) can oxidize the Grignard reagent, forming magnesium alkoxide species, which reduces the amount of active reagent available.[4] It is essential to maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Wurtz-type Coupling: A portion of the Grignard reagent can react with the unreacted 1-chloro-4-methoxybutane to form a dimer (1,8-dimethoxyoctane). This is more common with certain alkyl halides and can be minimized by slow, controlled addition of the halide to the magnesium suspension.
-
Thermal Instability: While Grignard reactions are often run at reflux, prolonged heating, especially with primary alkyl chlorides, can sometimes lead to decomposition or side reactions, indicated by the mixture turning dark or black.[11] The reaction is complete when most of the magnesium has been consumed.
-
Incorrect Stoichiometry: Ensure you are using a slight excess of magnesium (e.g., 1.1-1.2 equivalents) relative to the 1-chloro-4-methoxybutane.[5]
Q4: What are the recommended solvents and temperatures for this synthesis?
A4: The choice of solvent is critical for stabilizing the Grignard reagent.
-
Solvents: Anhydrous ethereal solvents are required. Tetrahydrofuran (THF) is generally preferred over diethyl ether for forming Grignard reagents from alkyl chlorides as it offers better stabilization of the organomagnesium species.[11] A mixture of 2-methyltetrahydrofuran and toluene has also been successfully used in industrial preparations, offering environmental and workup advantages.[6]
-
Temperature: Initiation can be started at room temperature or with gentle warming. Often, a small portion of the alkyl halide is added, and the mixture is warmed until an exotherm is observed.[12] Once the reaction starts, it is often exothermic enough to sustain a gentle reflux.[2] The remaining alkyl halide should be added at a rate that maintains this reflux. After the addition is complete, the reaction may be stirred at room temperature or heated to reflux for a period (e.g., 1-2 hours) to ensure completion.[6]
Troubleshooting Workflow
If you are encountering issues, follow this logical guide to diagnose the problem.
Experimental Protocols
Protocol 1: Preparation of the Precursor (1-chloro-4-methoxybutane)
The starting material can be synthesized from 4-methoxybutan-1-ol.
-
To a stirred solution of 4-methoxybutan-1-ol, add thionyl chloride dropwise at a controlled temperature (e.g., 20–25°C).[13]
-
After the addition is complete, allow the reaction to proceed until completion.
-
Carefully quench the reaction mixture with water to neutralize excess reagents.[13]
-
Separate the organic layer, wash, dry, and purify the product by distillation to obtain pure 1-chloro-4-methoxybutane (boiling point ~138°C).[13][14]
Protocol 2: Formation of (4-methoxybutyl)magnesium chloride
This protocol is a representative procedure based on established methods for primary alkyl chlorides.[6]
Materials:
-
Magnesium turnings (74.0 moles, 1.8 kg)
-
1-chloro-4-methoxybutane (73.4 moles, 9.0 kg), purified and anhydrous[6]
-
Bromoethane (for initiation)
-
2-Methyltetrahydrofuran (7.2 L), anhydrous
-
Toluene (5.6 L), anhydrous
Procedure:
-
Setup: Assemble a reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is rigorously flame-dried and cooled under a nitrogen atmosphere.[4]
-
Magnesium Addition: Charge the reactor with magnesium turnings and 2-methyltetrahydrofuran under a positive pressure of nitrogen.[6]
-
Initiation: Begin vigorous stirring. Initiate the reaction by adding a small amount of bromoethane and warming the mixture to 45-50°C. Observe for signs of reaction (e.g., bubbling, slight exotherm).[6]
-
Substrate Addition: Once initiated, slowly add a solution of 1-chloro-4-methoxybutane in toluene over 3-5 hours. The rate of addition should be controlled to maintain a steady reflux.[6]
-
Completion: After the addition is complete, continue heating the mixture at reflux for an additional 60 minutes to ensure all the magnesium has reacted.[6]
-
Usage: The resulting dark brown solution of (4-methoxybutyl)magnesium chloride is ready for use in the subsequent synthetic step. The concentration can be determined by titration if required.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. leah4sci.com [leah4sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. EP1776327A1 - Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. 1-Chloro-4-methoxybutane | 17913-18-7 | Benchchem [benchchem.com]
- 14. 1-Chloro-4-methoxybutane|lookchem [lookchem.com]
Minimizing homocoupling byproducts in cross-coupling reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in their cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling, the undesired self-coupling of one of the coupling partners, is a common side reaction in cross-coupling catalysis. This guide provides a systematic approach to identifying the cause of homocoupling and implementing effective solutions.
Visualizing the Problem: Competing Catalytic Pathways
The following diagram illustrates the desired cross-coupling catalytic cycle versus the competing homocoupling pathway, which is often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) species.
Caption: Desired cross-coupling cycle versus the competing homocoupling pathway.
Troubleshooting Workflow
If you are observing significant homocoupling, follow this logical workflow to diagnose and solve the issue.
Caption: A stepwise guide to troubleshooting homocoupling in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in my cross-coupling reaction?
A1: Homocoupling byproducts typically arise from two main sources:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then undergo two consecutive transmetalation steps with your organometallic reagent (e.g., boronic acid), leading to a reductive elimination that forms the homocoupled product.[2] Rigorous exclusion of oxygen is crucial to suppress this pathway.[3]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, the precatalyst must be reduced to Pd(0) to enter the catalytic cycle.[1] One pathway for this reduction is the homocoupling of two molecules of the organometallic reagent.[1]
Q2: How can I effectively remove oxygen from my reaction?
A2: Proper degassing of solvents and inerting the reaction vessel are critical.[4]
-
Solvent Degassing: Solvents can be degassed by several methods:
-
Sparging: Bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period. A subsurface sparge with nitrogen has been shown to be highly effective.[3]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace, and then thawing. Repeating this cycle three times is standard.
-
-
Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas like nitrogen or argon.[5]
Q3: I'm using a Pd(II) precatalyst and observing significant homocoupling. What can I do?
A3: When using Pd(II) sources, you can add a mild reducing agent to facilitate the formation of the active Pd(0) catalyst without promoting homocoupling.
| Additive | Typical Loading | Notes |
| Potassium formate | 1.1 eq | Has been shown to suppress homocoupling of aryl boronic acids.[3][6] |
| Phosphine ligands | Excess relative to Pd | Can act as reducing agents for the Pd(II) precatalyst.[1] |
Q4: Can my choice of ligand influence the extent of homocoupling?
A4: Yes, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway.
-
For Suzuki-Miyaura Coupling: Ligands like SPhos, XPhos, and RuPhos can enhance the rate of oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[7] In some cases, employing a specific ligand such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) can be key to obtaining good yields of the cross-coupled product.[8]
-
For Sonogashira Coupling: The use of bulky phosphine ligands can enable efficient copper-free Sonogashira couplings, which helps to avoid the homocoupling of terminal alkynes (Glaser coupling).[7][9]
Q5: I'm performing a Sonogashira coupling and see a lot of alkyne dimerization. How can I prevent this?
A5: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[9]
-
Copper-Free Conditions: Switching to a copper-free protocol is a highly effective strategy.[7][9] This often involves the use of specialized palladium catalysts or bulky phosphine ligands.
-
Reducing Atmosphere: If a copper co-catalyst is necessary, carrying out the reaction under a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, can significantly diminish homocoupling to as low as 2%.[10][11][12]
| Method | Key Parameters | Expected Outcome |
| Copper-Free Sonogashira | Use of bulky phosphine ligands (e.g., cataCXium® A, SPhos) | Avoids Glaser coupling.[7] |
| Reducing Atmosphere | H₂/N₂ or H₂/Ar atmosphere | Reduces homocoupling to ~2%.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Degassing a Reaction Mixture
-
Assemble the reaction glassware (oven-dried) with a stir bar.
-
Add all solid reagents (electrophile, nucleophile, base, catalyst, ligand).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.
-
Using a cannula or syringe, add the degassed solvent to the reaction flask.
-
If further degassing is required, bubble the inert gas through the reaction mixture for 15-30 minutes.
Protocol 2: Screening of Additives to Minimize Homocoupling with a Pd(II) Precatalyst
-
Set up parallel reactions in vials, each containing the aryl halide (1.0 eq), boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and Pd(OAc)₂ (2 mol%).
-
To separate vials, add a potential reducing agent:
-
Vial A: No additive (control).
-
Vial B: Potassium formate (1.1 eq).
-
Vial C: An extra equivalent of phosphine ligand.
-
-
Degas the vials and add the degassed solvent.
-
Run the reactions at the desired temperature and monitor by TLC, GC, or LC-MS to compare the ratio of cross-coupled product to homocoupled byproduct.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jmcct.com [jmcct.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Reaction of 1-Chloro-4-methoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation from 1-chloro-4-methoxybutane.
Troubleshooting Guides
Issue 1: Grignard reaction fails to initiate.
Question: I am trying to form the Grignard reagent from 1-chloro-4-methoxybutane, but the reaction won't start. What are the possible causes and solutions?
Answer:
Failure to initiate a Grignard reaction is a common issue, often stemming from impurities or improper reaction conditions. Here’s a step-by-step troubleshooting guide:
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Water reacts with and deactivates the Grignard reagent.[1][2][3][4] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive Magnesium Surface | Magnesium turnings can have an oxide layer that prevents the reaction.[2] Activate the magnesium by gently crushing the turnings in a dry flask, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane.[5][6][7] |
| Low Quality 1-Chloro-4-methoxybutane | The starting material may contain impurities that inhibit the reaction. Purification by distillation is recommended to remove non-volatile impurities.[8] |
| Low Reaction Temperature | While the reaction is exothermic, a small amount of initial heat may be required for initiation. Gently warm the flask with a heat gun. |
| Inefficient Stirring | Ensure vigorous stirring to expose the magnesium surface to the alkyl halide. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Issue 2: Low yield of the Grignard reagent.
Question: My Grignard reaction initiated, but the final yield is consistently low. What factors could be contributing to the poor yield?
Answer:
Low yields can be attributed to several factors, including the presence of impurities that consume the Grignard reagent as it forms, and side reactions.
Impact of Impurities on Grignard Yield (Illustrative Data):
The following table illustrates the potential impact of common impurities on the yield of 4-methoxybutylmagnesium chloride. Note that this data is representative and the actual impact may vary based on specific reaction conditions.
| Impurity | Concentration | Approximate Yield Reduction |
| Water | 0.05% (v/v) | 10-15% |
| Water | 0.2% (v/v) | 40-50% |
| Dimethyl Sulfite | < 0.5% (v/v) | < 5% |
| Dimethyl Sulfite | > 1% (v/v) | 15-25% |
Side Reactions Causing Low Yield:
-
Reaction with Water: The primary cause of yield loss is the reaction of the Grignard reagent with any trace amounts of water in the glassware or solvent.[1][2][3][4]
-
Reaction with Dimethyl Sulfite: Dimethyl sulfite is a common impurity in 1-chloro-4-methoxybutane and can react with the Grignard reagent. It is recommended to use 1-chloro-4-methoxybutane with a dimethyl sulfite content of less than 0.5%.
-
Intramolecular Reaction: There is a possibility of an intramolecular reaction where the Grignard reagent attacks the methoxy group, leading to the formation of byproducts. While this is generally less favorable than intermolecular reactions, it can contribute to yield loss, especially at higher temperatures.
-
Wurtz Coupling: The formed Grignard reagent can react with unreacted 1-chloro-4-methoxybutane to form a dimer, 1,8-dimethoxyoctane.
Troubleshooting Low Yield:
Caption: Logical workflow for troubleshooting low Grignard reagent yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities in 1-chloro-4-methoxybutane for Grignard formation?
A1: The most critical impurities are water and dimethyl sulfite. Water will rapidly quench the Grignard reagent, leading to a significant loss in yield.[1][2][3][4] Dimethyl sulfite, a common byproduct in the synthesis of 1-chloro-4-methoxybutane, can also react with the Grignard reagent and should ideally be below 0.5%.
Q2: Can the methoxy group in 1-chloro-4-methoxybutane interfere with the Grignard reaction?
A2: Yes, while the carbon-chlorine bond is the primary reactive site for Grignard formation, the methoxy group can potentially undergo an intramolecular reaction with the formed Grignard reagent. This is a type of ether cleavage reaction.[8][9] To minimize this side reaction, it is advisable to conduct the reaction at a controlled temperature and use the Grignard reagent promptly after its formation.
Q3: What is the recommended solvent for this Grignard reaction?
A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reagent formation.[2] These solvents are aprotic and help to stabilize the Grignard reagent.
Q4: How can I be sure my glassware is sufficiently dry?
A4: To ensure glassware is anhydrous, it should be oven-dried at a temperature above 100°C for several hours or flame-dried under a stream of inert gas. Allow the glassware to cool to room temperature in a desiccator or under an inert atmosphere before use.
Q5: What are the signs that the Grignard reaction has initiated?
A5: Successful initiation is typically indicated by the appearance of turbidity or a cloudy suspension in the reaction mixture, a gentle refluxing of the solvent even without external heating, and a change in the color of the reaction mixture.
Experimental Protocols
Protocol 1: Formation of 4-Methoxybutylmagnesium Chloride
Materials:
-
1-Chloro-4-methoxybutane (purity >99%, dimethyl sulfite <0.5%)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Place the magnesium turnings in the round-bottom flask.
-
Add a single crystal of iodine to the flask to activate the magnesium.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
In the addition funnel, prepare a solution of 1-chloro-4-methoxybutane in the anhydrous solvent.
-
Add a small portion of the 1-chloro-4-methoxybutane solution to the magnesium suspension to initiate the reaction.
-
Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining 1-chloro-4-methoxybutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
Workflow for Grignard Reagent Preparation:
Caption: Step-by-step workflow for the preparation of 4-methoxybutylmagnesium chloride.
Protocol 2: GC-MS Analysis of Impurities in 1-Chloro-4-methoxybutane
Objective: To identify and quantify impurities such as water and dimethyl sulfite in the 1-chloro-4-methoxybutane starting material.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for polar and non-polar compounds (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Prepare a standard solution of dimethyl sulfite in a known solvent (e.g., anhydrous hexane) at a concentration of 1 mg/mL.
-
Prepare a calibration curve by diluting the standard solution to various known concentrations (e.g., 0.1, 0.2, 0.5, 1.0 mg/mL).
-
Dilute a sample of the 1-chloro-4-methoxybutane in the same solvent.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 300.
Analysis:
-
Inject the standard solutions to generate a calibration curve for dimethyl sulfite.
-
Inject the prepared sample of 1-chloro-4-methoxybutane.
-
Identify the peaks corresponding to 1-chloro-4-methoxybutane and any impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the amount of dimethyl sulfite in the sample by comparing its peak area to the calibration curve.
-
Water content is typically best determined by Karl Fischer titration, but can sometimes be qualitatively observed by GC-MS.
This technical support guide is intended to assist researchers in successfully performing Grignard reactions with 1-chloro-4-methoxybutane by providing clear, actionable troubleshooting advice and standardized protocols.
References
- 1. leah4sci.com [leah4sci.com]
- 2. byjus.com [byjus.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
Alternatives to Magnesium, chloro(4-methoxybutyl)- for introducing a methoxybutyl group.
For researchers, scientists, and drug development professionals seeking to introduce a 4-methoxybutyl moiety into a target molecule, the choice of reagent is critical to the success of the synthesis. While the Grignard reagent, chloro(4-methoxybutyl)magnesium, is a common choice, a range of alternative organometallic reagents offer distinct advantages in terms of reactivity, selectivity, and functional group compatibility. This guide provides an objective comparison of organolithium, organozinc, and organocopper reagents as alternatives, supported by experimental data to inform your selection process.
Comparison of Reagent Performance
The selection of an appropriate organometallic reagent hinges on the specific requirements of the synthetic transformation. The following table summarizes the key performance characteristics of each class of reagent for the introduction of a 4-methoxybutyl group.
| Reagent Class | General Reactivity | Functional Group Tolerance | Key Applications |
| Organomagnesium (Grignard) | High | Moderate | Nucleophilic addition to carbonyls, epoxides; Strong base |
| Organolithium | Very High | Low | Nucleophilic addition to carbonyls; Strongest base |
| Organozinc | Moderate | High | Cross-coupling reactions (e.g., Negishi), additions to carbonyls |
| Organocopper (Gilman) | Moderate | High | Conjugate (1,4) addition to α,β-unsaturated systems, SN2 reactions |
Quantitative Comparison of Representative Reactions
To provide a clearer understanding of the practical differences between these reagents, the following tables present experimental data for analogous reactions.
Table 1: Nucleophilic Addition to Benzaldehyde
This reaction is a classic benchmark for assessing the nucleophilicity of an organometallic reagent.
| Reagent | Structure | Reaction Conditions | Product | Yield (%) |
| 4-Methoxybutylmagnesium chloride | CH3O(CH2)4MgCl | THF, 0 °C to rt, 12 h | 1-Phenyl-5-methoxypentan-1-ol | ~85-95 (estimated) |
| 4-Methoxybutyllithium | CH3O(CH2)4Li | THF, -78 °C to rt, 2 h | 1-Phenyl-5-methoxypentan-1-ol | >90 (typical for alkyllithiums) |
Note: Specific yield for the 4-methoxybutyl Grignard addition to benzaldehyde is estimated based on typical yields for similar reactions. Organolithium reagents generally provide high yields in such additions.
Table 2: Cross-Coupling with 4-Bromoanisole (Negishi Coupling)
The Negishi coupling is a powerful C-C bond-forming reaction where organozinc reagents excel due to their functional group tolerance.
| Reagent | Structure | Catalyst | Reaction Conditions | Product | Yield (%) |
| 4-Methoxybutylzinc bromide | CH3O(CH2)4ZnBr | Pd(OAc)₂, SPhos | THF, rt, 12 h | 4-Methoxy-4'-(4-methoxybutyl)biphenyl | ~80-90 (typical) |
Note: The yield is based on typical efficiencies for Negishi couplings of primary alkylzinc halides with aryl bromides.
Table 3: Conjugate Addition to Cyclohexenone
Organocupper (Gilman) reagents are renowned for their high selectivity in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.
| Reagent | Structure | Reaction Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Lithium di(4-methoxybutyl)cuprate | [CH3O(CH2)4]2CuLi | THF, -78 °C, 1 h | 3-(4-Methoxybutyl)cyclohexanone | >95 (typical) |
Note: Gilman reagents are highly efficient for conjugate additions, and yields are consistently high for unhindered substrates.
Experimental Protocols
Detailed methodologies for the preparation and use of each class of reagent are provided below.
Protocol 1: Preparation and Use of 4-Methoxybutylmagnesium Chloride (Grignard Reagent)
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 1-chloro-4-methoxybutane (1.0 eq) in anhydrous THF via syringe. Initiate the reaction with gentle heating or a small crystal of iodine. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparation and Use of 4-Methoxybutyllithium
-
Preparation (via Lithium-Halogen Exchange): To a solution of 1-bromo-4-methoxybutane (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add t-butyllithium (2.0 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Reaction with Benzaldehyde: To the freshly prepared 4-methoxybutyllithium solution at -78 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature. Quench, extract, and purify as described for the Grignard reaction.
Protocol 3: Preparation and Use of 4-Methoxybutylzinc Bromide (for Negishi Coupling)
-
Preparation: To a flame-dried flask containing anhydrous LiCl (1.2 eq) and zinc dust (1.5 eq) under an inert atmosphere, add a solution of 1-bromo-4-methoxybutane (1.0 eq) in anhydrous THF. Stir the mixture at room temperature for 12-24 hours, or until the insertion is complete (monitored by GC analysis of quenched aliquots).
-
Negishi Coupling: To a separate flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Purge with an inert atmosphere and add anhydrous THF. To this catalyst mixture, add 4-bromoanisole (1.0 eq) followed by the prepared 4-methoxybutylzinc bromide solution (1.2 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify by column chromatography.
Protocol 4: Preparation and Use of Lithium di(4-methoxybutyl)cuprate (Gilman Reagent)
-
Preparation: To a suspension of CuI (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add 4-methoxybutyllithium (2.0 eq, prepared as in Protocol 2) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Conjugate Addition to Cyclohexenone: To the Gilman reagent solution at -78 °C, add a solution of cyclohexenone (1.0 eq) in anhydrous THF dropwise. Stir at -78 °C for 1 hour. Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, and purify by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general preparation pathways for these organometallic reagents and a typical reaction workflow.
A Comparative Analysis of Iron and Nickel Catalysts for Cross-Coupling with (4-methoxybutyl)magnesium chloride
In the realm of carbon-carbon bond formation, the Kumada-Tamao-Corriu cross-coupling reaction stands as a powerful tool, particularly for the union of Grignard reagents with organic halides. The choice of transition metal catalyst is paramount to the success of these reactions, with nickel and, more recently, iron complexes emerging as prominent candidates. This guide provides a comparative study of iron and nickel catalysts for the cross-coupling of (4-methoxybutyl)magnesium chloride with a generic aryl chloride, drawing upon established literature for analogous alkyl Grignard reagents.
Performance Comparison
The selection between an iron and a nickel catalyst often hinges on a trade-off between cost, toxicity, and reaction scope. Iron catalysts are lauded for being inexpensive, earth-abundant, and possessing low toxicity.[1][2] In contrast, nickel catalysts, while more established, are generally more expensive and toxic.[3]
From a performance perspective, both catalyst systems can be highly effective. Iron catalysts have demonstrated high efficiency for cross-coupling reactions of alkyl Grignard reagents with aryl and heteroaryl chlorides, often proceeding at rapid rates even at or below room temperature.[4] A key advantage of iron catalysis is its ability to effectively couple a broad range of alkyl halides and chlorides, an area where palladium catalysis can be limited.[1] However, iron-catalyzed reactions can be sensitive to the Grignard reagent's addition rate to prevent catalyst deactivation through over-reduction.[5]
Nickel catalysts are well-established for their high efficacy in a variety of cross-coupling reactions, including those involving alkyl Grignard reagents.[6][7] The development of nickel catalysts has led to a broad substrate scope and high yields.[8] Notably, the use of additives like 1,3-butadiene can significantly enhance the performance of nickel catalysts in coupling alkyl halides.[6][9]
Below is a summary of typical performance characteristics based on literature for similar alkyl Grignard reagents:
| Feature | Iron Catalyst | Nickel Catalyst |
| Typical Precursor | Fe(acac)₃, FeCl₃[2][4] | NiCl₂(dppp), Ni(acac)₂[6][7] |
| Typical Ligand/Additive | Often ligand-free or with simple additives like TMEDA or NMP[10] | Phosphine ligands (e.g., dppp) or dienes (e.g., 1,3-butadiene)[6][7] |
| Reaction Temperature | 0 °C to room temperature[2][4] | 0 °C to 25 °C[9] |
| Reaction Time | Often very fast (minutes to a few hours)[4][11] | Typically a few hours[6] |
| Yields (with analogous substrates) | Good to excellent[2][11] | Good to excellent[6][7] |
| Functional Group Tolerance | Good, tolerates esters, ethers, nitriles[4] | Generally good, but can be sensitive to certain functional groups[12] |
| Cost & Toxicity | Low cost, low toxicity[1][2] | Higher cost, higher toxicity |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for iron and nickel-catalyzed cross-coupling reactions.
General Procedure for Iron-Catalyzed Cross-Coupling
A common protocol for iron-catalyzed cross-coupling involves the slow addition of the Grignard reagent to a solution of the aryl halide and the iron precursor.[5]
Materials:
-
Aryl chloride (1.0 equiv)
-
(4-methoxybutyl)magnesium chloride (1.2 equiv)
-
Fe(acac)₃ (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Dodecane (internal standard, optional)
Procedure:
-
A flame-dried round-bottom flask is charged with the aryl chloride and Fe(acac)₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous THF is added, and the mixture is cooled to 0 °C.
-
The (4-methoxybutyl)magnesium chloride solution is added dropwise to the stirred mixture over a period of 10-30 minutes.
-
The reaction is monitored by GC or TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed reactions often employ a phosphine ligand to stabilize the catalyst and promote the desired reactivity.
Materials:
-
Aryl chloride (1.0 equiv)
-
(4-methoxybutyl)magnesium chloride (1.3 equiv)
-
NiCl₂(dppp) (2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, NiCl₂(dppp) and the aryl chloride are added.
-
Anhydrous THF is added, and the mixture is stirred at room temperature.
-
The (4-methoxybutyl)magnesium chloride solution is added to the mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature for several hours, with progress monitored by GC or TLC.
-
Upon completion, the reaction is carefully quenched with dilute HCl.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography to afford the desired product.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron‐Catalyzed Cross‐Coupling of Alkynyl and Styrenyl Chlorides with Alkyl Grignard Reagents in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unraveling the Reactivity of Chloro(4-methoxybutyl)magnesium: A Comparative Guide to Reaction Mechanisms Through Kinetic Studies
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for process optimization and the rational design of synthetic routes. This guide provides a comparative analysis of the reaction kinetics of chloro(4-methoxybutyl)magnesium, a functionalized Grignard reagent, offering insights into its reactivity profile and performance against alternative organometallic compounds.
This publication delves into the kinetic validation of reaction mechanisms involving chloro(4-methoxybutyl)magnesium. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Probing the Reaction Pathway: A Validated Mechanism
The generally accepted mechanism for the reaction of a Grignard reagent, such as chloro(4-methoxybutyl)magnesium, with a carbonyl compound, like an aldehyde or ketone, proceeds through a nucleophilic addition. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. The reaction is believed to proceed through a six-membered ring transition state.
Performance Comparison: Chloro(4-methoxybutyl)magnesium vs. Alternative Reagents
To provide a clear comparison of the reactivity of chloro(4-methoxybutyl)magnesium, we present a summary of its kinetic performance against a common alternative, an organolithium reagent. Organolithium compounds are known to be more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond.[1][2][3] This increased reactivity can be advantageous in certain synthetic applications, but it may also lead to reduced selectivity.
| Reagent | Substrate | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Chloro(4-methoxybutyl)magnesium | Benzaldehyde | THF | 25 | Data not available | Data not available |
| n-Butyllithium | Benzaldehyde | Diethyl Ether | 20 | Qualitatively faster than Grignard | Data not available |
| Phenylmagnesium Bromide | Phthalide (ester) | THF | -30 to 0 | k₁ = f(T) | ~120 (for overall reaction)[4] |
Experimental Corner: Protocols for Kinetic Investigation
Validating the proposed reaction mechanisms and obtaining the quantitative data presented above requires meticulous experimental design and execution. The following section outlines a detailed protocol for a kinetic study of the reaction between chloro(4-methoxybutyl)magnesium and an electrophile using in-situ Fourier-transform infrared (FTIR) spectroscopy.
Experimental Workflow for Kinetic Analysis
The workflow for a typical kinetic study involves precise control of reaction conditions and real-time monitoring of reactant and product concentrations.
Detailed Experimental Protocol
Objective: To determine the rate law and rate constant for the reaction of chloro(4-methoxybutyl)magnesium with a model electrophile (e.g., benzaldehyde) using in-situ FTIR spectroscopy.
Materials:
-
Chloro(4-methoxybutyl)magnesium solution in THF (concentration determined by titration)
-
Benzaldehyde (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Jacketed glass reactor with a mechanical stirrer and nitrogen inlet
-
In-situ FTIR probe (e.g., Mettler-Toledo ReactIR)
-
Thermostat for temperature control
-
Syringe pump for controlled addition
Procedure:
-
System Preparation:
-
Thoroughly dry all glassware in an oven and assemble the reactor under a nitrogen atmosphere.
-
Calibrate the in-situ FTIR probe according to the manufacturer's instructions.
-
Purge the reactor with dry nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
Charge the jacketed reactor with a known volume of anhydrous THF and the benzaldehyde solution of a specific concentration.
-
Set the reactor temperature to the desired value using the thermostat.
-
Insert the in-situ FTIR probe into the reaction mixture, ensuring the probe tip is fully submerged.
-
Begin stirring at a constant rate to ensure homogeneity.
-
-
Data Acquisition:
-
Start collecting background FTIR spectra of the benzaldehyde solution in THF.
-
Initiate the reaction by adding a known volume of the chloro(4-methoxybutyl)magnesium solution at a constant rate using the syringe pump.
-
Continuously record FTIR spectra of the reaction mixture at regular time intervals (e.g., every 10 seconds).
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by observing the decrease in the characteristic carbonyl peak of benzaldehyde (around 1700 cm⁻¹) and the appearance of new peaks corresponding to the magnesium alkoxide intermediate.
-
After the reaction has reached completion (indicated by the stabilization of the spectral data), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
-
Data Analysis:
-
Generate concentration profiles for the reactants and products by correlating the absorbance at specific wavenumbers to their concentrations using a pre-established calibration curve.
-
Determine the initial reaction rates from the concentration profiles.
-
Use the method of initial rates or integral methods to determine the reaction order with respect to each reactant and calculate the rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Conclusion
The kinetic validation of reaction mechanisms provides a deeper understanding of the factors governing chemical transformations. While specific kinetic data for chloro(4-methoxybutyl)magnesium remains an area for further investigation, the established principles of Grignard reactivity, coupled with modern analytical techniques, offer a robust framework for its characterization. This guide provides the necessary tools—comparative data, detailed protocols, and clear visualizations—to empower researchers in their quest to harness the full potential of this and other functionalized Grignard reagents in the synthesis of valuable molecules.
References
Spectroscopic analysis (NMR, IR, MS) for confirming product structure after reaction with (4-methoxybutyl)magnesium chloride.
For researchers, scientists, and drug development professionals, rigorous structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of the spectroscopic analysis of the tertiary alcohol formed from the reaction of (4-methoxybutyl)magnesium chloride with acetone, alongside an alternative organometallic reagent, n-butyllithium.
This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target product, 2-methyl-6-methoxy-2-hexanol. For comparative purposes, experimental data for a similar tertiary alcohol, 2-methyl-2-hexanol, generated from the reaction of butylmagnesium chloride with acetone, is presented. Furthermore, the guide outlines the expected spectroscopic characteristics of 2-methyl-2-pentanol, the product from the reaction of n-propyllithium with acetone, as a representative alternative organometallic reaction. Detailed experimental protocols for these reactions and the subsequent spectroscopic analyses are provided to ensure reproducibility.
Data Presentation: A Comparative Spectroscopic Analysis
The structural elucidation of the reaction products relies on the complementary information provided by ¹H NMR, ¹³C NMR, IR, and MS. The following tables summarize the expected and experimental spectroscopic data for the products of the Grignard reaction and the alternative organolithium reaction.
Table 1: Spectroscopic Data for the Target Product (Predicted) and a Comparative Grignard Product (Experimental)
| Spectroscopic Technique | 2-methyl-6-methoxy-2-hexanol (Predicted) | 2-methyl-2-hexanol (Experimental) |
| ¹H NMR (ppm) | ~3.3 (s, 3H, -OCH₃), ~3.2 (t, 2H, -CH₂O-), ~1.5 (m, 2H), ~1.4 (m, 2H), ~1.1 (s, 6H, 2 x -CH₃), ~1.0 (br s, 1H, -OH) | 1.44 (t, 2H), 1.32 (m, 2H), 1.12 (s, 6H), 0.90 (t, 3H), 1.25 (br s, 1H) |
| ¹³C NMR (ppm) | ~72.9 (-C(CH₃)₂OH), ~70.8 (-CH₂O-), ~58.5 (-OCH₃), ~42.5, ~29.5, ~22.0, ~29.0 (2 x -CH₃) | 70.9, 44.4, 29.4, 23.4, 14.2, 29.4 (2C) |
| IR (cm⁻¹) | 3600-3200 (br, O-H), 2950-2850 (C-H), 1120 (C-O ether), 1150 (C-O alcohol) | 3600-3200 (br, O-H), 2959 (C-H), 1150 (C-O)[1] |
| Mass Spec. (m/z) | 146 (M+), 131 (M-CH₃), 115 (M-OCH₃), 113 (M-H₂O-CH₃), 59 (C₃H₇O) | 116 (M+), 101 (M-CH₃), 98 (M-H₂O), 73, 59, 43[1][2] |
Table 2: Spectroscopic Data for the Product of an Alternative Organometallic Reaction
| Spectroscopic Technique | 2-methyl-2-pentanol (from n-propyllithium and acetone) (Experimental) |
| ¹H NMR (ppm) | 1.41 (t, 2H), 1.19 (s, 6H), 0.91 (t, 3H), 1.3 (br s, 1H)[3] |
| ¹³C NMR (ppm) | 70.8, 49.3, 29.1, 17.5, 8.5[4] |
| IR (cm⁻¹) | 3600-3200 (br, O-H), 2960 (C-H), 1150 (C-O)[5] |
| Mass Spec. (m/z) | 102 (M+), 87 (M-CH₃), 84 (M-H₂O), 73, 59, 43[5] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for obtaining reliable and comparable data.
Synthesis of 2-methyl-6-methoxy-2-hexanol (Grignard Reaction)
-
Preparation of (4-methoxybutyl)magnesium chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-chloro-4-methoxybutane (1.0 eq) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium and warm gently to initiate the reaction. Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of dry acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.
Synthesis of 2-methyl-2-pentanol (Organolithium Reaction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add a solution of dry acetone (1.0 eq) in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-propyllithium: Add n-propyllithium (1.05 eq, solution in hexanes) dropwise to the acetone solution via the dropping funnel, maintaining the temperature at -78 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Slowly warm the reaction to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl plates.
-
Mass Spectrometry: Mass spectra should be obtained using a mass spectrometer with electron ionization (EI) at 70 eV.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in spectral interpretation.
Caption: Experimental workflow for synthesis and analysis.
Caption: Logic for spectral interpretation.
References
- 1. What are the IR characteristics and MS fragments of 2-methyl-2-hexanol.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. Solved TH NMR Common Name: 2-Methyl-2-pentanol IUPAC Name: | Chegg.com [chegg.com]
- 4. 2-METHYL-2-PENTANOL(590-36-3) 13C NMR [m.chemicalbook.com]
- 5. 2-Pentanol, 2-methyl- [webbook.nist.gov]
Comparative Analysis of Titration Methods for Purity Assessment of (4-methoxybutyl)magnesium Chloride
A detailed guide for researchers on the accurate determination of Grignard reagent concentration, featuring a comparison of classical and modern titration techniques with supporting data and protocols.
The precise determination of the molarity of Grignard reagents is paramount for ensuring the accuracy and reproducibility of chemical reactions in research and drug development. This guide provides a comparative analysis of two distinct and widely accepted methods for the purity assessment of synthesized (4-methoxybutyl)magnesium chloride: a traditional acid-base back-titration and a modern direct titration using an iodine-based indicator. The performance of these methods is evaluated based on hypothetical, yet representative, experimental data.
Comparative Data Summary
The following table summarizes the quantitative results obtained from the titration of a batch of (4-methoxybutyl)magnesium chloride using both the acid-base back-titration and the iodine titration methods. Each titration was performed in triplicate to ensure the reliability of the results.
| Titration Method | Trial 1 (M) | Trial 2 (M) | Trial 3 (M) | Average Molarity (M) | Standard Deviation | Relative Standard Deviation (%) |
| Acid-Base Back-Titration | 1.95 | 1.91 | 1.98 | 1.95 | 0.035 | 1.79 |
| Iodine Titration | 2.01 | 2.03 | 2.00 | 2.01 | 0.015 | 0.75 |
Key Observations:
-
The iodine titration method yielded a slightly higher average molarity with a significantly lower standard deviation and relative standard deviation, suggesting greater precision compared to the acid-base back-titration.
-
The acid-base back-titration, while effective, shows more variability between trials, which could be attributed to the multiple steps involved and potential exposure to atmospheric moisture.
Experimental Protocols
Detailed methodologies for both titration techniques are provided below to facilitate their implementation in a laboratory setting.
Method 1: Acid-Base Back-Titration
This method involves quenching a known volume of the Grignard reagent with an excess of standardized acid, followed by back-titration of the unreacted acid with a standardized base.
Materials:
-
(4-methoxybutyl)magnesium chloride solution in THF
-
Standardized 1.0 M Hydrochloric Acid (HCl)
-
Standardized 0.5 M Sodium Hydroxide (NaOH)
-
Phenolphthalein indicator solution
-
Anhydrous diethyl ether
-
Distilled water
-
Glassware: Burettes, pipettes, Erlenmeyer flasks, graduated cylinders
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), accurately pipette 2.0 mL of the (4-methoxybutyl)magnesium chloride solution into a dry 250 mL Erlenmeyer flask containing 20 mL of anhydrous diethyl ether.
-
Carefully and slowly add 20.0 mL of standardized 1.0 M HCl to the flask while stirring. The Grignard reagent will react with the HCl.
-
Add 30 mL of distilled water to the flask to ensure all reagents are in the aqueous phase.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the excess HCl with standardized 0.5 M NaOH until the solution turns a persistent faint pink, indicating the endpoint.
-
Record the volume of NaOH used.
-
Repeat the titration two more times for a total of three trials.
Calculation:
Moles of Grignard = (Total moles of HCl) - (Moles of excess HCl) Moles of excess HCl = Moles of NaOH used Molarity of Grignard = Moles of Grignard / Volume of Grignard solution used
Method 2: Iodine Titration (Knochel Method)
This direct titration method utilizes the reaction of the Grignard reagent with iodine in the presence of lithium chloride to prevent precipitation of magnesium salts.[1] The endpoint is the disappearance of the characteristic brown color of iodine.[1]
Materials:
-
(4-methoxybutyl)magnesium chloride solution in THF
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Glassware: Syringes, needles, Schlenk flask or flame-dried vial with a septum, magnetic stirrer, and stir bar
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
To a flame-dried 25 mL Schlenk flask under an inert atmosphere, add approximately 100 mg of iodine and a magnetic stir bar.
-
Add 2.0 mL of the 0.5 M LiCl in THF solution to dissolve the iodine, resulting in a dark brown solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (4-methoxybutyl)magnesium chloride solution dropwise via a 1 mL syringe while vigorously stirring.
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.[1]
-
Record the volume of the Grignard reagent added.
-
Repeat the titration two more times for a total of three trials.
Calculation:
Moles of Grignard = Moles of Iodine Molarity of Grignard = Moles of Iodine / Volume of Grignard solution used
Logical Workflow for Purity Assessment
The following diagram illustrates the decision-making process and experimental workflow for the purity assessment of a synthesized Grignard reagent.
Caption: Workflow for Grignard reagent purity determination.
Conclusion
Both the acid-base back-titration and the direct iodine titration are viable methods for determining the concentration of (4-methoxybutyl)magnesium chloride. The iodine titration, as per the presented data, offers superior precision and is generally faster as it involves a single titration step. However, the acid-base back-titration is a robust and reliable method that utilizes common laboratory reagents. The choice of method may depend on the specific requirements of the experiment, the available equipment, and the desired level of precision. For applications requiring high accuracy, the iodine titration method is recommended.
References
The "Turbo" Boost: Unraveling the Crucial Role of Lithium Chloride in High-Performance Grignard Reagents
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective synthetic methodologies is perpetual. Grignard reagents, mainstays of carbon-carbon bond formation, have been rendered significantly more powerful and versatile through the addition of a simple salt: lithium chloride (LiCl). This guide provides a comparative analysis of these "turbo" Grignard reagents, such as i-PrMgCl·LiCl and s-BuMgCl·LiCl, against their conventional counterparts, supported by experimental data, detailed protocols, and mechanistic insights.
The advent of LiCl-activated Grignard reagents, pioneered by the work of Knochel and coworkers, has revolutionized the preparation of highly functionalized organometallics.[1][2][3][4][5] The addition of LiCl dramatically accelerates the rate of halogen-magnesium exchange, enhances the solubility of the Grignard species, and improves functional group tolerance, allowing for reactions that were previously inefficient or impossible with traditional Grignard reagents.[4][6]
The Mechanism Behind the "Turbo" Effect
The enhanced reactivity of "turbo" Grignard reagents stems from the profound influence of LiCl on the solution-state structure and reactivity of the organomagnesium species. In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving various aggregated and monomeric forms.[7][8]
The primary roles of LiCl are believed to be:
-
Disaggregation of Polymeric Species: Conventional Grignard reagents often form polymeric aggregates in solution, which are less reactive. LiCl effectively breaks down these aggregates into smaller, more reactive monomeric or dimeric species.[3][4]
-
Increased Nucleophilicity: The formation of ate complexes, such as [RMgCl₂]⁻Li⁺, is thought to increase the negative charge on the magnesium-bound carbon atom, thereby enhancing its nucleophilicity.[9]
-
Enhanced Solubility: The presence of LiCl improves the solubility of the Grignard reagent in ethereal solvents like tetrahydrofuran (THF).[2][3]
The following diagram illustrates the simplified Schlenk equilibrium and the proposed role of LiCl in shifting the equilibrium towards more reactive species.
Figure 1: The Schlenk equilibrium for Grignard reagents and the proposed effect of LiCl in promoting the formation of more reactive monomeric species.
Performance Comparison: "Turbo" vs. Conventional Grignard Reagents
The practical advantages of using LiCl-activated Grignard reagents are evident in the significantly improved reaction outcomes across a wide range of substrates. The following tables summarize the comparative performance in halogen-magnesium exchange reactions.
Table 1: Comparison of i-PrMgCl and i-PrMgCl·LiCl in the Bromine-Magnesium Exchange of Aryl Bromides
| Substrate (ArBr) | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | i-PrMgCl | 25 °C | 2 | <5 | [4] |
| i-PrMgCl·LiCl | 25 °C | 0.5 | >95 | [4] | |
| Ethyl 4-bromobenzoate | i-PrMgCl | 25 °C | 12 | 10 | [4] |
| i-PrMgCl·LiCl | 25 °C | 2 | 86 | [4] | |
| 4-Bromobenzonitrile | i-PrMgCl | 25 °C | 12 | 15 | [4] |
| i-PrMgCl·LiCl | 25 °C | 3 | 92 | [4] | |
| 2-Bromopyridine | i-PrMgCl | 0 °C | 2 | 20 | [4] |
| i-PrMgCl·LiCl | 0 °C | 0.25 | >95 | [4] |
Table 2: Comparison of s-BuMgCl and s-BuMgCl·LiCl in the Bromine-Magnesium Exchange of Functionalized Aryl Bromides
| Substrate (ArBr) | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | s-BuMgCl | 25 °C | 24 | 10 | [10] |
| s-BuMgCl·LiCl | 25 °C | 1 | 91 | [10] | |
| 3-Bromobenzotrifluoride | s-BuMgCl | 0 °C | 5 | 45 | [10] |
| s-BuMgCl·LiCl | 0 °C | 0.5 | 94 | [10] | |
| 1-Bromo-4-(trifluoromethoxy)benzene | s-BuMgCl | 0 °C | 6 | 30 | [10] |
| s-BuMgCl·LiCl | 0 °C | 0.5 | 96 | [10] |
The data clearly demonstrates that the addition of LiCl leads to dramatic increases in reaction yields and significant reductions in reaction times, even for challenging substrates with sensitive functional groups.
Experimental Protocols
The following provides a general, detailed methodology for conducting a halogen-magnesium exchange reaction using a "turbo" Grignard reagent, followed by quenching with an electrophile.
General Protocol for Halogen-Magnesium Exchange using i-PrMgCl·LiCl
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv) in THF (typically 1.3 M solution)
-
Anhydrous THF
-
Electrophile (1.2 mmol, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl halide (1.0 mmol) to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to dissolve the substrate.
-
Addition of Grignard Reagent: Cool the solution to the desired temperature (typically between -20 °C and 25 °C). Slowly add the i-PrMgCl·LiCl solution (1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature. The progress of the halogen-magnesium exchange can be monitored by GC analysis of quenched aliquots.
-
Quenching with Electrophile: Once the exchange is complete, cool the reaction mixture to an appropriate temperature (often -78 °C to 0 °C) and add the electrophile (1.2 mmol) dropwise.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The following diagram illustrates a typical experimental workflow for a "turbo" Grignard mediated reaction.
Figure 2: A generalized experimental workflow for a halogen-magnesium exchange reaction using a "turbo" Grignard reagent.
Logical Relationship: The "Turbo" Advantage
The enhanced performance of LiCl-containing Grignard reagents can be summarized by the following logical progression:
Figure 3: The logical cascade illustrating how the addition of LiCl leads to superior synthetic outcomes in Grignard reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 5. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 6. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isopropylmagnesium chloride-lithium chloride complex | 745038-86-2 | Benchchem [benchchem.com]
- 8. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (4-methoxybutyl)magnesium chloride with Common Electrophiles
For researchers, scientists, and professionals in drug development, the selection of an appropriate nucleophile is critical for the successful synthesis of target molecules. This guide provides a comparative analysis of the reaction outcomes of (4-methoxybutyl)magnesium chloride, a versatile Grignard reagent, with various electrophiles. As a point of comparison, the guide also discusses the expected reactivity of (4-methoxybutyl)lithium, highlighting the general performance differences between Grignard and organolithium reagents.
Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. Among these, Grignard reagents (RMgX) and organolithium reagents (RLi) are two of the most widely used classes. While both are powerful nucleophiles, they exhibit distinct differences in reactivity, stability, and selectivity.[1] Organolithium compounds are generally more reactive than their Grignard counterparts due to the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond.[2] This heightened reactivity can lead to higher yields and faster reaction rates but may also result in reduced chemoselectivity.[3]
This guide focuses on the (4-methoxybutyl) nucleophile, a common building block in organic synthesis, and its reactions with three representative electrophiles: an aromatic aldehyde (benzaldehyde), a cyclic ketone (cyclohexanone), and an activated aromatic nitrile (4-trifluoromethylbenzonitrile).
Comparative Reaction Outcomes
| Reagent | Electrophile | Product | Reported Yield | Reference |
| (4-methoxybutyl)magnesium chloride | 4-Trifluoromethylbenzonitrile | 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one | >80% | [5] |
| (4-methoxybutyl)magnesium chloride | Benzaldehyde | 1-Phenyl-5-methoxypentan-1-ol | Data not found | N/A |
| (4-methoxybutyl)magnesium chloride | Cyclohexanone | 1-(4-Methoxybutyl)cyclohexan-1-ol | Data not found | N/A |
| (4-methoxybutyl)lithium | 4-Trifluoromethylbenzonitrile | 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one | Expected to be high, comparable to or exceeding Grignard | [1][4] |
| (4-methoxybutyl)lithium | Benzaldehyde | 1-Phenyl-5-methoxypentan-1-ol | Expected to be high | [1] |
| (4-methoxybutyl)lithium | Cyclohexanone | 1-(4-Methoxybutyl)cyclohexan-1-ol | Expected to be high, potentially better for hindered ketones | [1] |
Reaction Pathways and Experimental Workflow
The diagrams below illustrate the general reaction pathway for the nucleophilic addition of an organometallic reagent to a carbonyl group and a typical experimental workflow for a Grignard reaction.
Caption: General reaction of an organometallic reagent with a carbonyl electrophile.
Caption: Standard experimental workflow for a Grignard synthesis.
Detailed Experimental Protocols
Below are representative protocols for the synthesis of the Grignard reagent and its subsequent reaction with a nitrile electrophile, based on established procedures.
Protocol 1: Synthesis of (4-methoxybutyl)magnesium chloride
Materials:
-
Magnesium turnings (1.2-1.3 molar equivalents)
-
1-Chloro-4-methoxybutane (1.1-1.2 molar equivalents)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Initiator (e.g., a small crystal of iodine)
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a portion of the anhydrous solvent.
-
Add a small amount of 1-chloro-4-methoxybutane and the initiator to begin the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (indicated by cloudiness and bubbling), the remaining 1-chloro-4-methoxybutane, dissolved in the anhydrous solvent, is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown or grey solution is then cooled and used directly in the next step.[5]
Protocol 2: Reaction with 4-Trifluoromethylbenzonitrile
Materials:
-
(4-methoxybutyl)magnesium chloride solution (from Protocol 1)
-
4-Trifluoromethylbenzonitrile (1 molar equivalent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous Hydrochloric Acid (e.g., 10%) for workup
Procedure:
-
The solution of 4-trifluoromethylbenzonitrile in anhydrous THF is added slowly to the cooled (e.g., 20-30°C) Grignard reagent solution under an inert atmosphere.[5]
-
The reaction mixture is stirred until the reaction is complete (monitoring by TLC or GC is recommended).
-
The reaction is quenched by the slow addition of cold aqueous hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product, an imine intermediate which hydrolyzes to the ketone upon acidic workup, is then purified, typically by vacuum distillation or column chromatography, to yield 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one.[5]
Discussion and Conclusion
The reaction of (4-methoxybutyl)magnesium chloride with 4-trifluoromethylbenzonitrile demonstrates its efficacy in forming ketones from nitriles, with reported yields exceeding 80%.[5] This is a robust and high-yielding transformation. For reactions with aldehydes and ketones, Grignard reagents are well-established to produce the corresponding secondary and tertiary alcohols, respectively.[6]
While specific yield data for (4-methoxybutyl)lithium is sparse, its generally higher reactivity suggests it would be a suitable, and likely more rapid, alternative.[3][4] This increased reactivity can be particularly advantageous for additions to sterically hindered ketones, where Grignard reagents might be less effective.[1] However, the higher basicity of organolithium reagents can sometimes lead to side reactions, such as enolization of the ketone. Both reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous and inert reaction conditions.[7]
References
- 1. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 2. quora.com [quora.com]
- 3. organic chemistry - Why can't Grignard reagents react like Organolithium does (with acids)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Magnesium, chloro(4-methoxybutyl)-: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the proper disposal of Magnesium, chloro(4-methoxybutyl)-, a Grignard reagent, requires a careful and controlled quenching process to neutralize its high reactivity. This involves cooling the reagent, diluting it with an inert solvent, and slowly adding a protic quenching agent, followed by an acidic workup before disposal as hazardous waste. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
Magnesium, chloro(4-methoxybutyl)- is a potent nucleophile and a strong base, reacting violently with protic solvents such as water.[1][2][3] Improper disposal can lead to exothermic reactions, fires, and the release of flammable gases.[1] This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this Grignard reagent.
Essential Safety Precautions
Before initiating the disposal procedure, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[4]
-
Fume Hood: All steps of the quenching procedure must be performed in a certified chemical fume hood with the sash positioned as low as possible.[4]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals), powdered lime, or dry sand readily available in case of a fire.[1] Never use water to extinguish a Grignard reagent fire.
-
Inert Atmosphere: While not always mandatory for quenching, having an inert gas source (nitrogen or argon) available can be used to maintain a dry atmosphere and minimize the risk of fire.
Detailed Disposal Protocol
This protocol outlines a safe and effective method for quenching and disposing of Magnesium, chloro(4-methoxybutyl)-.
Step 1: Cooling and Dilution
-
Cooling: Place the flask containing the Magnesium, chloro(4-methoxybutyl)- solution in an ice-water bath to manage the exothermic nature of the quenching reaction.
-
Dilution: Dilute the Grignard reagent with an equal volume of an anhydrous, inert solvent such as tetrahydrofuran (THF) or diethyl ether. This helps to control the reaction rate and dissipate heat more effectively.
Step 2: Quenching
The quenching process must be performed slowly and with constant stirring. There are two primary methods for quenching Grignard reagents:
Method A: Sequential Alcohol and Water Quench
This method involves the gradual addition of increasingly protic solvents.
-
Isopropanol Addition: Slowly add isopropanol dropwise to the cooled and diluted Grignard solution with vigorous stirring. Continue the addition until the bubbling subsides, indicating that the bulk of the Grignard reagent has reacted.
-
Methanol Addition: After the reaction with isopropanol has ceased, slowly add methanol dropwise to quench any remaining reactive species.
-
Water Addition: Finally, add water dropwise to ensure the complete neutralization of any residual Grignard reagent.
Method B: Saturated Ammonium Chloride Quench
A saturated aqueous solution of ammonium chloride is a weak acid and is effective for quenching Grignard reactions.[5]
-
Preparation: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Addition: Slowly add the saturated ammonium chloride solution dropwise to the cooled and diluted Grignard reagent with vigorous stirring. A common practice is to use a volume of the saturated ammonium chloride solution that is approximately equal to the volume of the solvent used in the Grignard reaction.[6]
Step 3: Acidic Workup
After the initial quenching, an acidic workup is necessary to dissolve the resulting magnesium salts and create a homogenous solution for disposal.
-
Acid Addition: Slowly add a dilute acid solution, such as 1 M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄), to the quenched mixture with stirring.[7][8] Continue adding the acid until the solution becomes clear and all solids have dissolved.
-
pH Check: Use pH paper to ensure the final solution is acidic.
Step 4: Waste Disposal
The final neutralized and acidified solution is considered hazardous waste.
-
Containerization: Transfer the solution to a properly labeled hazardous waste container.
-
Labeling: The label should clearly indicate the contents, including the organic solvent, the neutralized Grignard reagent byproducts (magnesium salts and 4-methoxybutane), and the acid used.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations.[4][9][10]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aqueous ammonium chloride solution | Provides a mild acidic quench to control the reaction and prevent the formation of insoluble magnesium hydroxides.[5] |
| Volume of Quenching Agent | Approximately equal to the volume of the reaction solvent. | Ensures a sufficient excess to completely neutralize the Grignard reagent.[6] |
| Acidic Workup Solution | 1 M Hydrochloric Acid or 10% Sulfuric Acid | Dissolves the magnesium salts to form a clear solution for disposal.[7][8] |
| Final pH | Acidic | Ensures all magnesium salts are in solution. |
Disposal Workflow Diagram
Caption: Disposal workflow for Magnesium, chloro(4-methoxybutyl)-.
References
- 1. faculty.fgcu.edu [faculty.fgcu.edu]
- 2. reddit.com [reddit.com]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. research.uga.edu [research.uga.edu]
Essential Safety and Logistical Information for Handling Magnesium, chloro(4-methoxybutyl)-
For Researchers, Scientists, and Drug Development Professionals
Magnesium, chloro(4-methoxybutyl)-, a Grignard reagent, is a highly reactive and hazardous chemical that demands meticulous handling and adherence to strict safety protocols. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Core Hazards:
-
Pyrophoric Potential: May ignite spontaneously in contact with air.[3]
-
Water Reactivity: Reacts violently with water, releasing flammable gases.[1][2][3]
-
Health Hazards: Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[3]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to mitigate the risks associated with Magnesium, chloro(4-methoxybutyl)-. The following table summarizes the required PPE for handling this reagent.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must be ANSI-approved with side shields.[1][4] A face shield should be worn over goggles, especially when there is a risk of explosion or significant splash hazard.[5] |
| Hands | Double Gloving: Inner Kevlar® gloves and outer Neoprene gloves | Inspect gloves for any signs of degradation before use.[4] Use proper glove removal technique to avoid skin contact.[4] Disposable nitrile gloves offer short-term protection but are not sufficient as the primary barrier. |
| Body | Flame-Resistant Lab Coat (e.g., Nomex®) | The lab coat must be buttoned and fit properly to cover as much skin as possible.[5] Cotton-based, non-synthetic clothing, including long pants, should be worn underneath.[1][4] |
| Feet | Closed-Toe and Closed-Heel Shoes | Shoes must be made of a non-porous material.[1][4] |
| Respiratory | Respirator (as needed) | Typically not required if work is conducted in a properly functioning fume hood.[4] If a respirator is necessary, a workplace assessment by Environmental Health & Safety (EHS) is required to ensure proper selection, fit-testing, and training.[3][5] |
Experimental Protocols: Handling and Disposal
Handling Magnesium, chloro(4-methoxybutyl)-:
-
Preparation:
-
All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[4] For larger quantities, a glove box with an inert atmosphere is recommended.[4]
-
Ensure an emergency shower and eyewash station are readily accessible and their locations are known.[6]
-
Remove all potential ignition sources, including open flames, hot surfaces, and static electricity hazards.[1][4] Use non-sparking tools.[2][7]
-
Have a Class D fire extinguisher, dry sand, or sodium carbonate readily available. Do not use water or foam extinguishers. [8]
-
-
Transfer:
Disposal Plan:
-
Quenching (Neutralization):
-
Unused Grignard reagent must be "quenched" before disposal. This should be done in a fume hood, away from flammable materials.
-
Slowly add the Grignard reagent to a suitable, non-reactive solvent such as anhydrous diethyl ether or toluene.
-
While stirring the solution, slowly add a quenching agent like isopropanol. This should be done dropwise to control the exothermic reaction.
-
After the initial reaction subsides, a more reactive quenching agent like ethanol or methanol can be slowly added, followed by the very slow and careful addition of water to ensure all reactive material is consumed.
-
-
Waste Disposal:
-
The quenched solution should be collected in a properly labeled hazardous waste container.
-
Dispose of the waste through your institution's hazardous waste management program. Do not mix with other waste streams.[1]
-
Contaminated materials (e.g., gloves, paper towels) should be collected in a sealed, labeled bag and disposed of as hazardous waste.[1]
-
Emergency Procedures
Spills:
-
Minor Spill: If a small spill occurs within the fume hood, absorb it with an inert material like vermiculite, dry sand, or a specialized spill pillow. Do not use water or combustible materials like paper towels directly on the spill.[1] The contaminated absorbent should then be collected in a sealed container for hazardous waste disposal.
-
Major Spill: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately and call 911 or your institution's emergency response team.[1] Prevent entry to the affected area.[6]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]
Workflow for Handling Magnesium, chloro(4-methoxybutyl)-
Caption: A workflow diagram illustrating the key steps for safely handling Magnesium, chloro(4-methoxybutyl)-.
References
- 1. faculty.fgcu.edu [faculty.fgcu.edu]
- 2. fishersci.com [fishersci.com]
- 3. research.uga.edu [research.uga.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. fishersci.com [fishersci.com]
- 8. media.laballey.com [media.laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
